3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60596. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCCNKUXWQWOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281520 | |
| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-23-6 | |
| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxyphenyl)-2-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-α-phenylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxyphenyl)-2-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
CAS Number: 89-23-6
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties
The known quantitative data for 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Boiling Point | 401.2 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 210.6 ± 21.1 °C | [1] |
| LogP | 2.803 | [1] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [1] |
| Refractive Index | 1.625 | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Experimental Protocols
-
Protection of the phenolic hydroxyl group.
-
A condensation reaction to form the carbon skeleton.
-
Subsequent deprotection and purification steps.
One patented method for producing optically active 3-(4-hydroxyphenyl)propionic acid derivatives involves the asymmetric hydrogenation of a cinnamic acid precursor, followed by deprotection. While not a direct protocol for the target compound, it illustrates a potential synthetic strategy. Researchers seeking to synthesize this compound may need to adapt methodologies from related structures.
Biological Activity and Signaling Pathways
There is a notable lack of direct research on the specific biological and pharmacological activities of this compound. However, studies on closely related compounds provide insights into potential areas of investigation:
-
Antimicrobial and Antifungal Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[3][4]
-
Anticancer and Antioxidant Properties: The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for anticancer and antioxidant activities. Certain derivatives were found to reduce the viability of A549 lung cancer cells and suppress cell migration.[4]
-
Anti-inflammatory and Metabolic Effects: Research on methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, a related phenolic amide ester, has shown it to be a potent inhibitor of inflammatory cytokines in monocyte/macrophage-like cells, potentially through the inhibition of the NF-κB pathway.[5]
Due to the absence of specific studies on this compound, no signaling pathways can be definitively associated with it at this time. The diagram below illustrates a generalized workflow for screening the biological activity of a novel chemical compound, which would be applicable in the investigation of this molecule.
Caption: A generalized experimental workflow for assessing the biological activity of a chemical compound.
Spectroscopic Data
Specific, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 89-23-6) is not available in public spectral databases. The available spectra are for related isomers, which would not be representative of the target compound. For definitive structural confirmation and characterization, researchers would need to perform these analyses on a synthesized and purified sample.
References
- 1. 89-23-6(this compound) | Kuujia.com [kuujia.com]
- 2. 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID, CasNo.89-23-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and characterization workflows for 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a chemical compound with the molecular formula C15H14O3. The key quantitative data for this compound are summarized in the table below for clarity and ease of comparison.
| Property | Value | Reference |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 89-23-6 | [1] |
Experimental Protocols: Molecular Weight Determination
The accurate determination of molecular weight is a critical step in the characterization of a chemical compound. A standard and highly accurate method for this is Mass Spectrometry (MS).
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To determine the molecular weight of this compound with high precision.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Procedure:
-
Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Infusion: The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, analysis in negative ion mode is typical to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the [M-H]⁻ ion will be observed at an m/z value equivalent to the molecular weight of the compound minus the mass of a proton.
-
Logical Workflow and Visualization
The characterization of a chemical compound like this compound follows a logical progression of experiments to confirm its identity and purity. The following diagram illustrates a typical workflow.
Caption: Workflow for the Characterization of a Novel Compound.
References
An In-depth Technical Guide to the Chemical Properties of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the known chemical properties of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. The information is compiled from various chemical databases and suppliers, intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Structure
This compound is a carboxylic acid derivative characterized by a propanoic acid backbone substituted with both a phenyl group at the alpha-carbon (position 2) and a 4-hydroxyphenyl group at the beta-carbon (position 3).
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 89-23-6[1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₄O₃[2][4][5] |
| SMILES | C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O[2] |
| InChI | InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)[2] |
| InChI Key | GRCCNKUXWQWOKS-UHFFFAOYSA-N[2] |
Table 2: Common Synonyms
| Synonym |
|---|
| 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID[2][3][4] |
| 3-(p-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID[2][4] |
| 4-Hydroxy-alpha-phenylbenzenepanoic acid[2][4] |
| Benzenepropanoic acid, 4-hydroxy-alpha-phenyl-[2][5] |
| alpha-Phenyl-beta-p-hydroxyphenyl propionic acid[2][5] |
Physicochemical Properties
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 242.27 g/mol | [2][4] |
| Boiling Point | 401.2 ± 30.0 °C at 760 mmHg | [2][5] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| LogP (calculated) | 2.80 - 3.0 | [2] |
| Flash Point | 210.6 ± 21.1 °C | [2] |
| Refractive Index | 1.625 | [2][5] |
| Topological Polar Surface Area | 57.53 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Melting Point | No data available | [2] |
| pKa | No data available |
| Solubility | No data available | |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound (CAS 89-23-6) are not extensively documented in the reviewed scientific literature. While patents and articles describe the synthesis of structurally related compounds, such as aryl propionic acid derivatives, specific methodologies tailored to this molecule are not provided.[7][8][9]
Biological Activity and Signaling Pathways
As of the latest review of available literature, there are no specific studies detailing the biological activity or the signaling pathways modulated by this compound. Research into the biological effects of similarly named but structurally distinct compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has been reported, but these findings cannot be directly attributed to the title compound.[10][11][12]
Due to the absence of described experimental workflows or signaling pathways in the literature for this compound, no visualizations can be provided at this time. Further experimental investigation is required to elucidate these aspects.
References
- 1. 89-23-6 | this compound - AiFChem [aifchem.com]
- 2. 89-23-6(this compound) | Kuujia.com [kuujia.com]
- 3. 3-(4-HYDROXYPHENYL)-2-PHENYLPROPIONIC ACID | 89-23-6 [chemicalbook.com]
- 4. newblue.lookchem.com [newblue.lookchem.com]
- 5. 89-23-6 | 3-(4-hydroxyphenyl)-2-phenylpropionic acid [chemindex.com]
- 6. 89-23-6|this compound|BLD Pharm [bldpharm.com]
- 7. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 8. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 9. allindianpatents.com [allindianpatents.com]
- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 3-(4-Hydroxyphenyl)propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The primary focus of current research on this scaffold has been its significant antimicrobial and anticancer properties. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies used in these studies, and provides visualizations of experimental workflows and proposed mechanisms of action.
A note on the scope: While the broader class of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid derivatives is of interest, the current body of scientific literature predominantly focuses on derivatives with an amino linkage at the 3-position, specifically the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. Consequently, this guide will concentrate on the biological activities of these well-documented derivatives.
Anticancer and Antioxidant Activities
A significant body of research has demonstrated the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents, with activities linked to their antioxidant properties.[1][2][3]
In Vitro Anticancer Activity
The anticancer effects of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated against the A549 human non-small cell lung cancer cell line. Several compounds were found to significantly reduce cell viability and suppress cell migration.[1][3]
Data Presentation: Anticancer Activity
The following table summarizes the data on the reduction of A549 cell viability by selected derivatives after 24 hours of treatment.[1][3]
| Compound ID | Substitution | A549 Cell Viability (%) | Notes |
| 12 | 1-Naphthyl | 42.1 | Reduced viability by over 50% |
| 20 | 2-Furyl | ~50 | Also suppressed cell migration and showed potent antioxidant properties |
| 21 | 5-Nitro-2-thienyl | ~50 | Reduced viability by approximately 50% |
| 22 | 5-Nitro-2-furyl | ~50 | Reduced viability by approximately 50% |
| 29 | 4-Nitrophenyl | 31.2 | Showed favorable anticancer activity |
Antioxidant Properties
The antioxidant potential of these derivatives has been investigated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Ion Reducing Antioxidant Power (FRAP) assay. The phenolic hydroxyl group in the core structure is believed to contribute significantly to the antioxidant activity by donating a hydrogen atom to neutralize free radicals.[1][3] Compound 20 , in particular, has been identified as a potent antioxidant.[2] The antioxidant activity is thought to contribute to the anticancer effects by modulating the levels of reactive oxygen species (ROS) within cancer cells.[4]
Proposed Anticancer and Antioxidant Mechanism
The following diagram illustrates the proposed mechanism by which the antioxidant properties of these derivatives may lead to anticancer effects.
Antimicrobial Activity
A range of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens.[5][6][7][8] Several compounds, particularly hydrazone derivatives, have demonstrated potent and broad-spectrum activity.[5][6]
In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Data Presentation: Antibacterial Activity
The following table summarizes the MIC values (in µg/mL) of selected derivatives against various bacterial strains.[5][6]
| Compound ID | Substitution | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii |
| 14 | Thiophene | 1-8 | 0.5-2 | 8-64 | 8-64 | >64 | >64 |
| 15 | Nitrothiophene | 1-8 | 0.5-2 | 8-64 | 8-64 | >64 | >64 |
| 16 | Nitrofuran | 1-8 | 0.5-2 | 8-64 | 8-64 | >64 | >64 |
| 29 | Phenyl | 16 | >64 | >64 | >64 | >64 | >64 |
| 30 | 4-Nitrophenyl | 16 | 16 | 32 | 64 | >64 | >64 |
Data Presentation: Antifungal Activity
The following table presents the MIC values (in µg/mL) of selected derivatives against drug-resistant Candida species.[5][6]
| Compound ID | Substitution | C. auris | C. albicans | C. glabrata | C. krusei |
| 14 | Thiophene | 8-64 | 8-64 | 8-64 | 8-64 |
| 15 | Nitrothiophene | 8-64 | 8-64 | 8-64 | 8-64 |
| 16 | Nitrofuran | 8-64 | 8-64 | 8-64 | 8-64 |
| 17 | Dimethylpyrrole | 8-64 | 8-64 | 8-64 | 8-64 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin) are included.
-
Incubation: The plate is incubated for a specified period, typically 24 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Experimental Workflow: Cell Viability Assessment
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1]
-
Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol. This is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The decrease in absorbance of the DPPH solution in the presence of the test compound indicates its radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[5][6]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant, structure-dependent antimicrobial and anticancer activities. In particular, the incorporation of heterocyclic moieties, such as nitrofuran and nitrothiophene, has been shown to enhance the biological profile of these compounds.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed antimicrobial and anticancer effects is crucial for further rational drug design.
-
Structure-Activity Relationship (SAR) Expansion: Synthesis and evaluation of a broader range of derivatives will help in refining the SAR and identifying compounds with improved potency and selectivity.
-
In Vivo Efficacy and Toxicology: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of 2-Phenyl Analogues: The synthesis and biological evaluation of this compound derivatives could open up new avenues for drug discovery within this chemical class.
This technical guide provides a comprehensive summary of the current state of research on the biological activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, offering a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of the 3-(4-Hydroxyphenyl)propanoic Acid Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-(4-hydroxyphenyl)propanoic acid framework represents a versatile scaffold with significant, yet largely untapped, potential in therapeutic development. While direct pharmacological data on the parent compound, 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, is limited, extensive research into its close derivatives reveals a broad spectrum of biological activities. This technical guide synthesizes the existing evidence for derivatives of 3-(4-hydroxyphenyl)propanoic acid, focusing on their demonstrated anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. By examining the structure-activity relationships and mechanisms of action of these related compounds, we can infer the therapeutic promise of the core scaffold and identify promising avenues for future drug discovery and development. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key signaling pathways associated with this promising class of molecules.
Introduction: The 3-(4-Hydroxyphenyl)propanoic Acid Scaffold
The 3-(4-hydroxyphenyl)propanoic acid structure, characterized by a phenyl ring substituted with a hydroxyl group and a propanoic acid side chain, is a recurring motif in compounds with notable biological effects. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety provides multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.[1] Numerous compounds containing the phenolic (4-hydroxyphenyl) moiety are recognized for their potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3]
Therapeutic Potential Based on Derivative Studies
The therapeutic utility of the 3-(4-hydroxyphenyl)propanoic acid scaffold is most evident through the pharmacological evaluation of its derivatives. Key areas of investigation include:
Anti-inflammatory and Antioxidant Activity
Derivatives of 3-(4-hydroxyphenyl)propanoic acid have demonstrated significant anti-inflammatory and antioxidant effects. The related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been shown to suppress the formation of macrophage foam cells, a key event in the development of atherosclerosis.[4] This activity is attributed to its ability to reduce cellular lipid accumulation, restrict oxidative stress, and inhibit inflammation through the nuclear factor kappa-B (NF-κB) pathway.[4]
Further studies on amino-derivatives have highlighted their potent antioxidant properties, as demonstrated in various in vitro assays.[5]
Table 1: Antioxidant and Anti-inflammatory Activity of 3-(4-Hydroxyphenyl)propanoic Acid Derivatives
| Compound/Derivative | Assay | Target/Mechanism | Quantitative Data | Reference |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | DPPH Radical Scavenging | Antioxidant | Structure-dependent, with some derivatives showing potent activity. | [5][6] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Ferric Ion Reducing Antioxidant Power (FRAP) | Antioxidant | Structure-dependent antioxidant capacity. | [5] |
| 3-(4-hydroxyphenyl)propionic acid (HPPA) | IL-6 and IL-1β secretion in ox-LDL-treated macrophages | Anti-inflammatory | 12.5 μg/mL HPPA completely inhibited the ox-LDL-induced increase in IL-6 and IL-1β. | [4] |
Anticancer Activity
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their anticancer properties.[5][6] These compounds have shown the ability to reduce the viability of cancer cell lines, such as A549 non-small cell lung cancer cells, in a structure-dependent manner.[5] Notably, some derivatives exhibited favorable cytotoxicity profiles, showing greater effects on cancerous cells compared to non-cancerous Vero cells.[5] Furthermore, these compounds have been observed to suppress cancer cell migration in vitro.[5]
Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Derivative | Cell Line | Assay | Quantitative Data (IC50) | Key Findings | Reference |
| Hydrazone derivative with 1-naphthyl substituent | A549 | MTT Assay | Reduced cell viability to 42.1% | Exhibited anticancer activity. | [5] |
| Furan-2-ylmethylene hydrazide derivative | A549 | MTT Assay | Potent activity | Demonstrated selectivity for cancerous cells and reduced cell migration. | [5][6] |
| Various hydrazone derivatives | A549 | MTT Assay | Variable cytotoxicity | Structure-dependent anticancer activity. | [5] |
Antimicrobial Activity
The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been explored for the development of novel antimicrobial agents.[2][3][7] Derivatives have shown promising, structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species.[2] Hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum antimicrobial activity.[2]
Table 3: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Derivative Class | Pathogen(s) | Assay | Quantitative Data (MIC Range) | Reference |
| Hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Microdilution | 1 - 8 µg/mL | [2][7] |
| Hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis | Microdilution | 0.5 - 2 µg/mL | [2][7] |
| Hydrazone derivatives | Gram-negative pathogens | Microdilution | 8 - 64 µg/mL | [2][7] |
| Hydrazone derivatives | Drug-resistant Candida species (including C. auris) | Microdilution | 0.5 - 64 µg/mL | [2][7] |
Potential in Metabolic Disorders
Phenylpropanoic acid derivatives have been investigated as potent and orally bioavailable agonists for the G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. This suggests that the core scaffold could be a valuable starting point for developing novel therapies for metabolic diseases.
Key Signaling Pathways
A recurring mechanism implicated in the therapeutic effects of 3-(4-hydroxyphenyl)propanoic acid derivatives is the NF-κB signaling pathway . This pathway is a critical regulator of the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A Technical Guide for Drug Discovery
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a biphenyl derivative of propanoic acid with significant potential for pharmacological investigation. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules suggests a range of possible therapeutic applications. In silico modeling offers a powerful, resource-efficient approach to explore the pharmacodynamic and pharmacokinetic properties of this compound, accelerating its development as a potential drug candidate. This guide provides a comprehensive overview of the core in silico methodologies applicable to this compound, tailored for researchers and professionals in drug development.
While specific in silico studies on this compound are not extensively documented, this guide synthesizes established protocols and data from structurally related arylpropanoic acids to present a robust framework for its computational analysis.
Molecular Properties and Potential Targets
The structure of this compound combines key pharmacophores—a carboxylic acid group, a phenyl ring, and a hydroxyphenyl group—that suggest potential interactions with several biological targets. Based on its structural analogy to profens like ibuprofen, likely targets include cyclooxygenase (COX) enzymes.[1] Additionally, arylpropanoic acid scaffolds have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are crucial regulators of metabolism and inflammation.[2]
In Silico Modeling Workflow
A systematic in silico analysis of this compound would typically follow a multi-step workflow, from initial structural preparation to detailed simulations of its interaction with biological targets.
Data Presentation: Comparative In Silico Data
The following tables summarize hypothetical and representative quantitative data for this compound, based on findings for structurally analogous compounds.
Table 1: Predicted ADMET Properties
| Parameter | Predicted Value | Interpretation | Software/Server |
|---|---|---|---|
| Oral Bioavailability | High | Well-absorbed after oral administration. | SwissADME |
| Lipinski's Rule of Five | 0 Violations | Likely to have drug-like properties. | FAF-Drugs4 |
| AMES Toxicity | Non-mutagenic | Low probability of causing mutations. | pkCSM |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. | preADMET |
Table 2: Molecular Docking and Dynamics Simulation Data (Hypothetical)
| Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) |
|---|---|---|---|---|
| COX-2 (5IKT) | -7.5 | -8.2 | TYR385, ARG120, SER530 | 1.5 ± 0.3 |
| PPARγ (2PRG) | -8.1 | -8.9 | HIS323, HIS449, TYR473 | 1.8 ± 0.4 |
Table 3: QSAR Model Statistics for a Series of Phenylpropanoic Acid Analogues (Hypothetical)
| Model | R² (Training Set) | Q² (Leave-one-out) | R² (External Test Set) |
|---|---|---|---|
| COX-2 Inhibition | 0.85 | 0.78 | 0.81 |
| PPARγ Agonism | 0.82 | 0.75 | 0.79 |
Experimental Protocols
Protocol for Molecular Docking
This protocol describes a typical molecular docking procedure using AutoDock Vina.
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKT) from the Protein Data Bank.
-
Using AutoDockTools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Define the grid box to encompass the active site of the enzyme.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and optimize its geometry using a force field such as MMFF94.
-
Save the structure in a compatible format (e.g., PDBQT), defining rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.
-
Set the exhaustiveness of the search to a value of 8 or higher for a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the output file to identify the binding poses with the lowest binding energies.
-
Visualize the ligand-protein interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
Protocol for Molecular Dynamics Simulation
This protocol outlines a molecular dynamics (MD) simulation using GROMACS to assess the stability of the docked complex.[3]
-
System Preparation:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Generate the ligand topology and parameters using a server like CGenFF or the antechamber module of AmberTools.
-
Place the complex in a simulation box (e.g., cubic) and solvate with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Steps:
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
Run the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 ns).[3]
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor hydrogen bonds and other interactions between the ligand and protein throughout the simulation.
-
Signaling Pathway Visualization
COX-2 Signaling Pathway
The cyclooxygenase-2 (COX-2) pathway is a key player in inflammation.[4][5] It is induced by pro-inflammatory stimuli and leads to the production of prostaglandins, which mediate pain and fever.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates gene expression related to adipogenesis, lipid metabolism, and inflammation.[6][7]
The in silico methodologies outlined in this guide provide a robust framework for the initial characterization of this compound. Through molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can efficiently predict its biological targets, binding affinity, and pharmacokinetic profile. This computational approach not only guides further experimental validation but also helps in optimizing the compound's structure for improved efficacy and safety, ultimately accelerating its journey through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico designing, in vitro and in vivo evaluation of potential PPAR-γ agonists derived from aryl propionic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking study and molecular dynamic simulation of human cyclooxygenase-2 (COX-2) with selected eutypoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A Technical Review of Its Analogs
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While 3-(4-hydroxyphenyl)-2-phenylpropanoic acid stands as a defined chemical entity, a comprehensive review of current scientific literature reveals a notable scarcity of dedicated research into its biological activities and therapeutic potential. This technical guide addresses this knowledge gap by providing an in-depth analysis of its closest structural analogs: the versatile 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and the biologically active 3-(4-hydroxyphenyl)propionic acid. This whitepaper summarizes the significant antimicrobial, anticancer, and cardiometabolic properties of these related compounds, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways to inform future research and drug discovery efforts in this chemical space.
Introduction
This compound, a molecule possessing a unique combination of a hydroxyphenyl moiety and a phenylpropanoic acid backbone, presents an intriguing scaffold for medicinal chemistry. However, direct biological and pharmacological data for this specific compound is largely absent from the public domain. In contrast, its structural relatives have been the subject of considerable investigation, revealing a range of promising biological activities. This guide will focus on these analogs to provide a comprehensive overview of the potential of this chemical class.
Part 1: The Antimicrobial and Anticancer Potential of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
A significant body of research has focused on the synthesis and biological evaluation of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These compounds have demonstrated notable efficacy against a range of microbial pathogens and cancer cell lines.
Quantitative Data: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against several multidrug-resistant bacterial and fungal strains.[1][2][3][4][5]
Table 1: In Vitro Antimicrobial and Antifungal Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | Candida auris |
| Hydrazones 14–16 | 1–8 | 0.5–2 | 8–64 | 8–64 | 8–64 | 8–64 | 8–64 |
| Phenyl-substituted (29) | 16 | >64 | - | - | - | - | - |
| 4-NO2 Phenyl (30) | 16 | 16 | 32 | 64 | - | - | - |
| Hydrazone 7 | 32 | >64 | 64 | 64 | >64 | >64 | - |
| 4-OH Phenyl (33) | 8–16 | 8–16 | 16–64 | 16–64 | 16 | 16 | - |
| Dimethylpyrazole (36) | 32 | 64 | - | - | - | - | - |
| Dimethylpyrrole (37) | - | - | 16 | - | - | - | - |
| Compound 26 | 4–16 | 4–16 | - | - | - | - | 16 (C. albicans) |
Data synthesized from multiple sources.[1][2][3][6]
Quantitative Data: Anticancer Activity
Several derivatives have also been evaluated for their cytotoxic effects against cancer cell lines, with some compounds demonstrating significant reductions in cell viability.[7][8][9][10]
Table 2: In Vitro Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells
| Compound/Derivative | A549 Cell Viability (%) |
| Compound 12 (1-naphthyl) | 42.1 |
| Compound 20 (2-furyl) | ~50 |
| Compound 21 | ~50 |
| Compound 22 | ~50 |
| Compound 29 (4-NO2 phenyl) | 31.2 |
| Hydrazones 25–27 | 52.4–68.7 |
| Phenyl-substituted (28) | 57.8 |
| 4-Cl Phenyl (30) | 58.9–65.2 |
| Diethylamino Phenyl (31) | 58.9–65.2 |
| 4-OH Phenyl (32) | 58.9–65.2 |
Data represents the remaining cell viability after treatment.[7][8][9]
Experimental Protocols
General Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives: [5]
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: 4-aminophenol is reacted with methyl acrylate in 2-propanol at reflux.
-
Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from the previous step is subjected to hydrazinolysis in propan-2-ol under reflux.
-
Synthesis of Hydrazones: The resulting hydrazide is reacted with various aromatic or heterocyclic aldehydes in methanol at reflux temperature to yield the final hydrazone derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Bacterial and fungal strains are cultured to a standardized density.
-
The synthesized compounds are serially diluted in appropriate growth media in 96-well microtiter plates.
-
The microbial suspension is added to each well.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Cell Viability Assay (MTT Assay): [7]
-
A549 human lung adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the synthesized derivatives for 24 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to untreated control cells.
Visualizing the Synthetic Workflow
Caption: Synthetic scheme for 3-((4-hydroxyphenyl)amino)propanoic acid hydrazones.
Part 2: The Cardiometabolic Effects of 3-(4-Hydroxyphenyl)propionic Acid
3-(4-Hydroxyphenyl)propionic acid (HPPA), which lacks the phenyl group at the 2-position, has been identified as a significant microbial metabolite of procyanidin A2 and has been studied for its effects on macrophage foam cell formation, a key event in the development of atherosclerosis.[11][12]
Biological Activity: Suppression of Macrophage Foam Cell Formation
Studies have shown that HPPA can significantly reduce cellular lipid accumulation in macrophages, thereby inhibiting the formation of foam cells.[11][12] This effect is attributed to its ability to modulate the expression of key genes involved in cholesterol transport and its anti-inflammatory and antioxidant properties.
Experimental Protocols
Macrophage Foam Cell Formation Assay: [12]
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Induction of Foam Cells: Macrophages are treated with oxidized low-density lipoprotein (ox-LDL) to induce lipid accumulation and foam cell formation.
-
Treatment: Cells are co-incubated with ox-LDL and various concentrations of HPPA.
-
Lipid Staining: After incubation, cells are fixed and stained with Oil Red O, a lipid-soluble dye, to visualize intracellular lipid droplets.
-
Quantification: The extent of lipid accumulation can be quantified by extracting the Oil Red O stain and measuring its absorbance.
Gene Expression Analysis (RT-qPCR): [11]
-
RNA Extraction: Total RNA is extracted from macrophages treated with ox-LDL and/or HPPA.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The expression levels of target genes (e.g., CD36, ABCA1, SR-B1) are quantified by real-time PCR using specific primers.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene and expressed as a fold change relative to control cells.
Signaling Pathway
HPPA has been shown to exert its effects by downregulating the expression of the scavenger receptor CD36 and inhibiting the nuclear factor kappa-B (NF-κB) inflammatory pathway.[11]
Caption: HPPA's mechanism in inhibiting foam cell formation.
Conclusion and Future Directions
While direct experimental data on this compound remains elusive, the significant biological activities of its close analogs provide a strong rationale for its investigation. The antimicrobial and anticancer properties of the amino-derivatives, coupled with the cardiometabolic benefits of the non-phenylated version, suggest that this compound could possess a unique and potentially valuable pharmacological profile.
Future research should prioritize the synthesis of this compound and its derivatives, followed by a comprehensive screening for biological activities. In vitro and in vivo studies are warranted to explore its potential as an antimicrobial, anticancer, or cardiometabolic agent. Elucidating its mechanism of action and establishing a structure-activity relationship will be crucial steps in unlocking the therapeutic potential of this under-explored molecule. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties | Semantic Scholar [semanticscholar.org]
- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the synthesis and characterization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid (CAS No. 89-23-6). Due to the limited availability of information regarding the specific discovery or natural isolation of this compound, this guide focuses on a plausible and detailed synthetic pathway. The proposed methodology is grounded in established organic chemistry principles, primarily utilizing a modified Reformatsky or Aldol-type reaction, followed by subsequent deprotection and hydrolysis steps. This document includes detailed, step-by-step experimental protocols, tabulated quantitative data for key intermediates and the final product, and workflow diagrams generated using Graphviz to illustrate the synthetic and purification processes. This guide is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a diarylpropanoic acid derivative. While its isomeric counterpart, 3-(4-hydroxyphenyl)propanoic acid (phloretic acid), is a well-documented natural product and metabolite with known biological activities, the title compound is not prominently featured in scientific literature concerning natural product isolation.[1] Therefore, it is primarily accessible through chemical synthesis. Diarylpropanoic acid scaffolds are of significant interest in medicinal chemistry, forming the core structure of various biologically active molecules.
This guide outlines a robust, multi-step synthetic approach to this compound, designed to be accessible to researchers with a background in organic synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process, which is outlined below. This pathway is designed to be efficient and utilize common laboratory reagents.
-
Step 1: Protected Aldol Addition: A base-mediated Aldol-type addition between a protected 4-hydroxybenzaldehyde, such as 4-(benzyloxy)benzaldehyde, and an ester of phenylacetic acid, like methyl phenylacetate. This forms the carbon-carbon bond at the core of the target molecule.
-
Step 2: Hydrogenolytic Deprotection: Removal of the benzyl protecting group from the hydroxyl functionality via catalytic hydrogenation. This step selectively unmasks the phenol.
-
Step 3: Saponification: Hydrolysis of the methyl ester to the final carboxylic acid product using a strong base, followed by acidic workup.
This proposed pathway is illustrated in the workflow diagram below.
Logical Workflow for Synthesis
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of Methyl 3-(4-(benzyloxy)phenyl)-3-hydroxy-2-phenylpropanoate
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagents:
-
Diisopropylamine (1.5 eq)
-
n-Butyllithium (1.5 eq, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl phenylacetate (1.0 eq)
-
4-(Benzyloxy)benzaldehyde (1.0 eq)
-
-
Procedure:
-
To the reaction flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Add a solution of methyl phenylacetate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enolate.
-
Add a solution of 4-(benzyloxy)benzaldehyde in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-phenylpropanoate
-
Apparatus: A round-bottom flask suitable for hydrogenation, equipped with a magnetic stirrer and a connection to a hydrogen source.
-
Reagents:
-
Methyl 3-(4-(benzyloxy)phenyl)-3-hydroxy-2-phenylpropanoate (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the product from Step 1 in ethanol in the reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which may be used in the next step without further purification if sufficiently pure.
-
Step 3: Synthesis of this compound
-
Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-phenylpropanoate (1.0 eq)
-
Sodium hydroxide (NaOH, 2-3 eq)
-
Methanol/Water mixture (e.g., 3:1)
-
Hydrochloric acid (HCl, ~2 M)
-
-
Procedure:
-
Dissolve the product from Step 2 in the methanol/water mixture in the flask.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of ~2 by the slow addition of 2 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
-
Data Presentation
The following tables summarize the expected physical and chemical properties of the key compounds in the synthetic pathway. Note that some of this data is based on predictions from chemical databases due to a lack of extensive experimental literature.[2]
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| 4-(Benzyloxy)benzaldehyde | 4321-23-5 | C₁₄H₁₂O₂ | 212.24 | 337.9 ± 15.0 |
| Methyl Phenylacetate | 101-41-7 | C₉H₁₀O₂ | 150.17 | 218.0 ± 0.0 |
| This compound | 89-23-6 | C₁₅H₁₄O₃ | 242.27 | 401.2 ± 30.0 |
Table 2: Illustrative Yields and Characterization Data
| Step | Product Name | Illustrative Yield (%) | Appearance | Expected ¹H NMR Signals (Illustrative) |
| 1 | Methyl 3-(4-(benzyloxy)phenyl)-3-hydroxy-2-phenylpropanoate | ~85% | Pale yellow oil | δ 7.2-7.5 (m, 14H, Ar-H), 5.1 (s, 2H, -OCH₂-), 4.5 (d, 1H, CH-OH), 3.8 (d, 1H, Ar-CH-), 3.6 (s, 3H, -OCH₃) |
| 2 | Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2-phenylpropanoate | ~95% | White solid | δ 9.5 (s, 1H, Ar-OH), 6.7-7.4 (m, 9H, Ar-H), 4.4 (d, 1H, CH-OH), 3.7 (d, 1H, Ar-CH-), 3.6 (s, 3H, -OCH₃) |
| 3 | This compound | ~90% | White crystalline solid | δ 12.5 (br s, 1H, -COOH), 9.4 (s, 1H, Ar-OH), 6.6-7.3 (m, 9H, Ar-H), 4.3 (d, 1H, CH-COOH), 3.1 (dd, 1H, Ar-CH₂-), 2.9 (dd, 1H, Ar-CH₂-) Note: Structure may differ |
Note: The illustrative NMR data for the final product assumes a reduction of the benzylic alcohol, which can sometimes occur during hydrogenolysis. The actual structure should be confirmed by 2D NMR techniques.
Purification and Characterization Workflow
A general workflow for the purification and characterization of the final product is presented below.
Conclusion
References
An In-Depth Technical Guide to the Spectroscopic Data of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid (CAS No. 89-23-6). Due to the prevalence of its isomer, 3-(4-hydroxyphenyl)propanoic acid, in scientific literature, obtaining specific experimental spectroscopic data for the title compound has proven challenging. This guide presents the confirmed identity of the compound and outlines the standard experimental protocols for acquiring the necessary spectroscopic data.
Compound Identification and Properties
This compound is a carboxylic acid characterized by a propanoic acid backbone substituted with a 4-hydroxyphenyl group at the 3-position and a phenyl group at the 2-position.
Chemical Structure:
Key Identifiers:
-
Molecular Formula: C₁₅H₁₄O₃[1]
-
Molecular Weight: 242.27 g/mol [3]
-
InChI Key: GRCCNKUXWQWOKS-UHFFFAOYSA-N[1]
-
SMILES: C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O[1]
Spectroscopic Data Summary
This section will be updated as authenticated experimental data becomes available.
Experimental Protocols for Spectroscopic Analysis
The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR (Proton NMR) Spectroscopy
-
Objective: To determine the number of different types of protons, their chemical environments, and their neighboring protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experimental Workflow:
Figure 1: Workflow for ¹H NMR Spectroscopy.
3.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy
-
Objective: To determine the number of non-equivalent carbon atoms and their chemical environments.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A longer acquisition time with a greater number of scans is necessary.
-
Data Processing: Fourier transformation, phasing, and baseline correction are performed. The chemical shifts are referenced to the solvent peak or TMS.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Experimental Workflow (Thin Solid Film Method):
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound, and to obtain information about its structure from fragmentation patterns.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample into a liquid chromatograph to separate it from any impurities.
-
Ionization: The eluting compound is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) to generate charged molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Expected Spectroscopic Features
Based on the structure of this compound, the following spectral features are anticipated:
-
¹H NMR:
-
Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons of the two phenyl rings.
-
A signal for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration and solvent dependent).
-
A signal for the carboxylic acid proton (typically downfield, >10 ppm, and can also be broad).
-
Signals corresponding to the protons on the propanoic acid chain (CH and CH₂), likely appearing as complex multiplets due to coupling.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm).
-
Multiple signals in the aromatic region (approx. 115-160 ppm) for the carbons of the two phenyl rings.
-
Signals for the aliphatic carbons of the propanoic acid chain.
-
-
IR:
-
A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).
-
A strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).
-
A broad absorption for the phenolic O-H stretch (approx. 3200-3600 cm⁻¹).
-
Absorptions for aromatic C-H and C=C bonds.
-
-
Mass Spectrometry:
-
A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (242.27).
-
Fragmentation patterns corresponding to the loss of functional groups such as -COOH, -C₆H₅, and -C₆H₄OH.
-
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides the necessary framework for its identification and characterization. The detailed protocols outlined herein offer a standardized approach for researchers to acquire and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. As new data becomes available, this guide will be updated to include a comprehensive summary and analysis of the experimental spectra.
References
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action for compounds structurally related to this compound. As the parent compound is not extensively studied, this document focuses on two classes of its more researched analogs: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and 3-(4-Hydroxyphenyl)propionic acid (HPPA) .
Part 1: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
This class of compounds has emerged as a promising scaffold for the development of novel antimicrobial and anticancer agents.[1][2] The biological activity is highly dependent on the chemical substitutions made to the core structure.[1]
Antimicrobial Mechanism of Action
Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[1][3] The primary mechanism of action is believed to be the disruption of microbial cell integrity and function, leading to growth inhibition.
The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]
| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |
| Hydrazone derivatives | Candida auris | 0.5 - 64 | [1] |
| Hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [1] |
| Hydrazone derivatives | Gram-negative pathogens | 8 - 64 | [1] |
| Hydrazone derivatives | Drug-resistant Candida species | 8 - 64 | [1] |
Anticancer Mechanism of Action
Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents, particularly against non-small cell lung cancer cells (A549).[5] The proposed mechanism involves the induction of cytotoxicity and the inhibition of cancer cell migration.[5][6] The presence of a phenolic hydroxyl group is thought to contribute to the antioxidant properties of these compounds, which may play a role in their anticancer activity.[5]
The anticancer potential is assessed by measuring the reduction in cell viability, often using the MTT assay.
| Compound Derivative | Cell Line | Effect | Reference |
| Naphthyl substituted | A549 | Reduced cell viability to 42.1% | [5] |
| 2-Furyl substituted | A549 | Significant reduction in cell viability and migration | [5] |
| Various derivatives | A549 | Structure-dependent cytotoxicity | [5] |
| Various derivatives | Vero (non-cancerous) | Favorable cytotoxicity profile (less toxic than to cancer cells) | [7] |
Experimental Protocols
The MIC is determined using the broth microdilution method.[4]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[4]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[4]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[4]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours).[4]
-
Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (microbial growth).[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[8]
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.[8][9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and biological evaluation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Part 2: 3-(4-Hydroxyphenyl)propionic Acid (HPPA)
3-(4-Hydroxyphenyl)propionic acid, also known as phloretic acid, is a major microbial metabolite of procyanidin A2.[10] It has been shown to play a significant role in lipid metabolism and inflammation, particularly in the context of atherosclerosis.[10][11]
Mechanism of Action in Macrophage Foam Cell Formation
HPPA has been demonstrated to inhibit the conversion of macrophages into foam cells, a key event in the development of atherosclerosis.[10] This effect is mediated through the regulation of genes involved in cholesterol transport and by suppressing oxidative stress and inflammation.[10]
HPPA promotes cholesterol efflux from macrophages by up-regulating the mRNA expression of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1).[10] It also reduces the expression of the scavenger receptor CD36, which is involved in the uptake of oxidized low-density lipoprotein (ox-LDL).[10]
HPPA restricts ox-LDL-induced cellular inflammation by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway.[10]
Signaling Pathway Diagram
Caption: HPPA's dual mechanism in inhibiting macrophage foam cell formation.
Experimental Protocols
This assay measures the capacity of cells to release cholesterol to an extracellular acceptor.[12][13]
-
Cell Culture and Labeling: Macrophages (e.g., RAW264.7 or THP-1) are plated and labeled with [³H]-cholesterol for 24-48 hours.[12]
-
Equilibration: The cells are washed and incubated in a serum-free medium, often with a cAMP analog to upregulate ABCA1 expression, for 18-24 hours to allow the labeled cholesterol to equilibrate within the cell.[12]
-
Efflux: The medium is replaced with a medium containing a cholesterol acceptor (e.g., apolipoprotein A-I or HDL). The cells are incubated for a defined period (e.g., 4 hours).[12]
-
Quantification: The radioactivity in the medium and the cells is measured using a scintillation counter. The percentage of cholesterol efflux is calculated as (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100%.[12]
This technique is used to detect the translocation of the p65 subunit of NF-κB to the nucleus, a hallmark of its activation.[14][15]
-
Cell Treatment and Lysis: Macrophages are treated with an inflammatory stimulus (e.g., ox-LDL or LPS) with or without HPPA. Cytoplasmic and nuclear protein fractions are then isolated.[15]
-
Protein Quantification: The protein concentration of each fraction is determined.[15]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[14]
-
Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in p65 in the nuclear fraction indicates NF-κB activation.[15]
Conclusion
The this compound scaffold and its analogs represent a versatile platform for the development of new therapeutic agents. The amino derivatives show significant promise as antimicrobial and anticancer compounds, while 3-(4-hydroxyphenyl)propionic acid (HPPA) demonstrates beneficial effects in modulating inflammatory and metabolic pathways relevant to atherosclerosis. Further research into the precise molecular targets and signaling cascades will be crucial for the clinical translation of these findings.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. benchchem.com [benchchem.com]
The Pharmacokinetic Profile of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid belongs to the class of arylpropionic acid derivatives. While specific absorption, distribution, metabolism, and excretion (ADME) data for this compound are not publicly available, its structural similarity to 2-phenylpropanoic acid allows for informed predictions. The metabolism of 2-phenylpropanoic acid is characterized by two primary pathways: the formation of a coenzyme A thioester (acyl-CoA) and acyl glucuronidation.[1] In vivo studies in rats have indicated that the acyl-CoA pathway is the more significant contributor to the formation of protein adducts.[1][2] This suggests that this compound is likely to undergo similar metabolic activation, a critical consideration in drug development due to the potential for reactive metabolite formation.
Predicted Metabolic Pathways
The metabolic activation of this compound is anticipated to follow two main routes, analogous to those established for 2-phenylpropanoic acid.
Acyl-CoA Thioester Formation
This pathway involves the enzymatic activation of the carboxylic acid moiety to a high-energy thioester intermediate by acyl-CoA synthetases. This reactive intermediate can subsequently participate in various biochemical reactions, including the acylation of proteins. For 2-PPA, this pathway is the predominant source of protein adducts observed in vivo.[1]
Acyl Glucuronidation
This is a common phase II metabolic reaction for drugs containing a carboxylic acid group. The process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble acyl glucuronide metabolites, which are more readily excreted from the body.[1]
Quantitative Data Summary
Due to the absence of specific pharmacokinetic data for this compound, this section presents a comparative summary of related arylpropionic acid derivatives to provide context.
| Compound | Class | Key Pharmacokinetic/Metabolic Features | Reference |
| 2-Phenylpropanoic acid (Hydratropic acid) | Arylpropionic acid | Major metabolic pathways are acyl-CoA formation and acyl glucuronidation. The acyl-CoA pathway is the primary contributor to covalent binding in rats. | [1][2] |
| Ibuprofen | Arylpropionic acid (NSAID) | Undergoes acyl-CoA formation (involved in chiral inversion), acyl glucuronidation, and oxidative metabolism (CYP2C9). The acyl glucuronide is considered a potentially reactive metabolite. | [1] |
| Naproxen | Arylpropionic acid (NSAID) | Primarily metabolized via acyl glucuronidation. | [1] |
| Ketoprofen | Arylpropionic acid (NSAID) | Also metabolized to a potentially reactive acyl glucuronide. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to study the pharmacokinetics of 2-phenylpropanoic acid, which are directly applicable for investigating this compound.
In Vivo Covalent Binding Studies in Rats
Objective: To determine the extent of covalent binding of the compound to liver proteins, indicating the formation of reactive metabolites.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[2]
-
Drug Administration: A solution of the test compound (e.g., racemic 2-PPA at 130 mg/kg) is administered, often intraperitoneally (i.p.).[2] To investigate the contribution of specific metabolic pathways, inhibitors can be co-administered:
-
Sample Collection: Livers are collected at various time points (e.g., over a 2-hour period) after drug administration.[2]
-
Sample Processing:
-
Liver tissue is homogenized.
-
Proteins are precipitated using a solvent like methanol and washed repeatedly to remove any non-covalently bound compound.
-
-
Quantification of Covalent Binding: If a radiolabeled version of the compound (e.g., [¹⁴C]-2-PPA) is used, the amount of covalently bound drug can be quantified by liquid scintillation counting of the washed protein pellet.[1] Results are typically expressed as pmol or nmol of compound equivalents bound per mg of liver protein.[1]
-
Analysis of Metabolites: Liver homogenates are also analyzed for the presence of acyl glucuronide and acyl-CoA metabolites using high-performance liquid chromatography (HPLC).[2]
Conclusion and Future Directions
While direct pharmacokinetic data for this compound remains to be established, the metabolic pathways of the closely related 2-phenylpropanoic acid provide a strong predictive framework. It is anticipated that this compound will undergo metabolism via acyl-CoA formation and acyl glucuronidation. The formation of a reactive acyl-CoA thioester is a particularly important consideration for its potential toxicological profile. Future research should focus on conducting in vivo and in vitro ADME studies on this compound to confirm these predictions and to fully characterize its pharmacokinetic and safety profile. Such studies would be essential for any further development of this compound for therapeutic applications. The addition of a hydroxyl group on the 4-position of the 3-phenyl ring may also introduce additional metabolic pathways, such as sulfation or further oxidation, which warrants investigation.
References
Methodological & Application
HPLC analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
An in-depth guide to the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is presented in this application note. Tailored for researchers, scientists, and professionals in drug development, this document provides detailed protocols for both achiral and chiral analysis, enabling accurate quantification and enantiomeric separation of this compound.
This method is suitable for determining the total concentration of this compound in a sample.
Experimental Protocol
a. Instrumentation and Materials:
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Chemicals and Reagents:
-
This compound analytical standard (≥98.0% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade).
-
b. Chromatographic Conditions: A typical set of starting conditions for method development is provided in the table below.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in ultrapure water[1] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in acetonitrile[1] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm or 275 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Conditions for Achiral Analysis
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
c. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation:
-
Simple Samples: For clean samples, filter through a 0.45 µm syringe filter before injection.[1]
-
Complex Matrices (e.g., plasma, tissue extracts): Solid-Phase Extraction (SPE) may be necessary. A C18 SPE cartridge can be used, conditioning with methanol and water, loading the sample, washing with water to remove interferences, and eluting the analyte with methanol.[1] The eluate is then evaporated and reconstituted in the mobile phase.[1]
-
Data Presentation
The performance of the method should be validated according to ICH guidelines.[1] Representative validation data is summarized below.
| Parameter | Typical Value |
| Retention Time (tR) | ~ 15-20 minutes (method dependent) |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL[2] |
Table 3: Summary of Quantitative Performance Data (Achiral Analysis)
Caption: Workflow for achiral HPLC analysis.
Chiral Analysis (Enantiomeric Separation) using Normal-Phase HPLC
This method is designed to separate and quantify the individual enantiomers of this compound.
Experimental Protocol
a. Instrumentation and Materials:
-
HPLC System: As described for achiral analysis.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column is recommended. Common choices include amylose or cellulose derivatives.[3]
-
Primary Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]
-
-
Chemicals and Reagents:
b. Chromatographic Conditions: Chiral separations are highly sensitive to the mobile phase composition and temperature.[4][5] The following are typical starting conditions.
| Parameter | Recommended Condition |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v)[3] |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min (lower flow rates often improve resolution)[3] |
| Column Temperature | 25 °C (can be varied, e.g., 15 °C to 40 °C, to optimize separation)[3] |
| Detection Wavelength | 225 nm or 275 nm[3] |
| Injection Volume | 10 µL[3] |
Table 4: HPLC Conditions for Chiral Analysis
c. Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Dissolve the racemic standard in the initial mobile phase or a compatible solvent like ethanol.[3]
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
Data Presentation
Successful chiral separation will yield two distinct peaks, one for each enantiomer.
| Parameter | Typical Value |
| Retention Time (tR1) | Varies with method |
| Retention Time (tR2) | Varies with method |
| Resolution (Rs) | > 1.5 for baseline separation |
| Enantiomeric Excess (%ee) | Calculated from peak areas |
Table 5: Summary of Performance Data (Chiral Separation)
Caption: Principle of chiral separation by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. | Sigma-Aldrich [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Note: Analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid by 1H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a carboxylic acid derivative with a structural framework that is of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for acquiring and interpreting the 1H NMR spectrum of this compound, along with an expected data summary and a visual representation of the molecular structure.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. Aromatic protons typically resonate in the downfield region (6.0-8.5 ppm)[1][2]. The protons on the phenyl ring attached to the chiral center (C2) and the p-substituted hydroxyphenyl ring will show characteristic splitting patterns. The methine proton at C2, being adjacent to both a phenyl group and a carboxylic acid, is expected to be deshielded. The benzylic protons at C3 will also be deshielded and will show coupling to the C2 proton. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically between 10.0 and 13.2 ppm[2][3][4][5][6]. The phenolic hydroxyl proton also gives a broad signal, its position being concentration-dependent[2].
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - | 1H |
| Phenolic (-OH) | 4.0 - 8.0 | Broad Singlet | - | 1H |
| Phenyl (C6H5-) | 7.2 - 7.4 | Multiplet | - | 5H |
| Hydroxyphenyl (-C6H4OH) | 6.7 (d), 7.0 (d) | Doublet, Doublet | ~8.0 | 2H, 2H |
| Methine (C2-H) | 3.8 - 4.2 | Triplet | ~7.5 | 1H |
| Methylene (C3-H2) | 3.0 - 3.4 | Doublet | ~7.5 | 2H |
Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and concentration used.[1][2][3][6][7][8] The protons on the p-substituted hydroxyphenyl ring are expected to appear as two distinct doublets due to the para-substitution pattern.[9]
Experimental Protocol
This section outlines the procedure for preparing a sample of this compound and acquiring its 1H NMR spectrum.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6)[10]
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d6 is often a good choice for carboxylic acids and phenols as it can solubilize the compound and allow for the observation of the exchangeable -OH and -COOH protons.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Set the appropriate acquisition parameters. A standard 1H NMR experiment can be used with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the free induction decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.
Figure 1. Structure of this compound.
References
- 1. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a molecule of interest in various fields, including drug development and metabolomics, due to its structural similarity to biologically active compounds. Understanding its fragmentation behavior in mass spectrometry is crucial for its accurate identification and quantification in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on the fragmentation patterns observed under collision-induced dissociation (CID), providing a basis for the development of robust analytical methods.
Predicted Mass Spectrometry Fragmentation
While a definitive, experimentally-derived mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established fragmentation of structurally related compounds, such as phenolic acids, phenylpropanoic acids, and α-hydroxycarboxylic acids. The structure of this compound contains several key features that will dictate its fragmentation: a carboxylic acid group, a phenyl group at the α-position, and a p-hydroxyphenyl group at the β-position.
Predicted Fragmentation Pathways:
Under electrospray ionization (ESI) in negative ion mode, the molecule will readily deprotonate to form the precursor ion [M-H]⁻ at m/z 257.27. Subsequent collision-induced dissociation is expected to yield a series of characteristic product ions. The primary fragmentation pathways are anticipated to be:
-
Decarboxylation: The most common fragmentation for carboxylic acids, leading to the loss of CO₂ (44 Da).
-
Cleavage of the Cα-Cβ bond: This would result in fragments corresponding to the phenylacetic acid moiety and the p-hydroxybenzyl moiety.
-
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group at the α-position.
-
Loss of Water: While less common for non-alcoholic phenols, it can occur under certain conditions.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound in negative ion mode ESI-MS/MS. The relative abundance is a plausible estimation based on the expected stability of the fragment ions.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Predicted Relative Abundance |
| 257.27 | 213.28 | CO₂ (44 Da) | [M-H-CO₂]⁻ | High |
| 257.27 | 135.04 | C₈H₈O (120 Da) | [C₇H₅O₂]⁻ (Benzoate) | Medium |
| 257.27 | 107.05 | C₉H₈O₂ (150 Da) | [C₇H₇O]⁻ (p-Hydroxybenzyl anion) | Medium |
| 257.27 | 93.03 | C₁₀H₁₀O₂ (176 Da) | [C₆H₅O]⁻ (Phenoxide) | Low |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using LC-MS/MS. Optimization may be required based on the specific instrumentation and matrix.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Biological Matrix (e.g., Plasma) Sample Preparation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: -3.5 kV.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the precursor ion (e.g., 15-30 eV).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
MRM Transitions (Predicted):
-
257.3 > 213.3 (Quantifier)
-
257.3 > 135.0 (Qualifier)
-
-
-
Visualizations
Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Workflow
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. By understanding its predicted fragmentation pattern and utilizing the outlined experimental workflow, researchers can develop sensitive and specific methods for its detection and quantification. This information is valuable for professionals in drug development, metabolomics, and other scientific disciplines where the analysis of such compounds is critical. Further experimental validation is recommended to confirm the proposed fragmentation pathways and to optimize the analytical method for specific applications.
Application Notes & Protocols: Antimicrobial Susceptibility Testing of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Phenolic compounds, widely distributed in nature, have garnered significant interest for their potential antimicrobial properties.[1][2] 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a phenolic compound with a structure that suggests potential biological activity. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound against a panel of pathogenic microorganisms. The primary methods described are broth microdilution and agar dilution, which are standard techniques for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]
Data Presentation
The quantitative data generated from the antimicrobial susceptibility testing protocols should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the Minimum Inhibitory Concentration (MIC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Enterococcus faecalis | ATCC 29212 | Vancomycin | ||
| Klebsiella pneumoniae | ATCC 700603 | Ciprofloxacin |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antifungal) | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Fluconazole | ||
| Cryptococcus neoformans | ATCC 208821 | Amphotericin B | ||
| Aspergillus fumigatus | ATCC 204305 | Amphotericin B |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[3][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, supplemented as needed (e.g., with 2% glucose for fungi)
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Positive control antibiotics/antifungals
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Further dilutions should be prepared in the appropriate broth to minimize the final solvent concentration (ideally ≤1%).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
The last well in each row should serve as a growth control (inoculum without the compound). A sterility control well (broth only) should also be included.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be assessed visually or by using a microplate reader to measure absorbance.
-
Protocol 2: Agar Dilution Method
The agar dilution method is an alternative for determining antimicrobial susceptibility and is particularly useful for compounds that are not readily soluble in broth or are colored.[7][8]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Other materials as listed in the broth microdilution method.
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the test compound in a suitable solvent.
-
Add a defined volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes to a depth of 4 mm and allow it to solidify.[9]
-
Prepare a control plate containing agar with the solvent alone.
-
-
Preparation of Inoculum:
-
Prepare the inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spot-inoculate a standardized suspension of each test microorganism onto the surface of the agar plates. A multipoint inoculator can be used for this purpose.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.[6]
-
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Putative signaling pathway for phenolic antimicrobial action.
References
- 1. Potential of Natural Phenolic Compounds as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus in Chicken Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biomerieux.com [biomerieux.com]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 6. apec.org [apec.org]
- 7. The agar microdilution method - a new method for antimicrobial susceptibility testing for essential oils and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
Application Notes and Protocols for Cell-Based Evaluation of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a compound of interest for potential anticancer applications. Structurally related compounds, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated cytotoxic and anti-migratory effects in cancer cell lines, alongside antioxidant properties.[1][2][3] A thorough evaluation of the anticancer activity of this compound is crucial to determine its therapeutic potential. This document provides detailed application notes and protocols for a panel of cell-based assays designed to characterize its cytotoxic and mechanistic properties.
Application Notes: Principles of Key Cell-Based Assays
A multi-faceted approach is essential to profile the anticancer activity of a test compound. The following assays provide a comprehensive in vitro evaluation, from initial cytotoxicity screening to mechanistic insights.
-
Cytotoxicity Assays (MTT & SRB): These assays are the first step in identifying anticancer potential. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Live cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6] The Sulforhodamine B (SRB) assay, in contrast, is a colorimetric method that measures cellular protein content, providing a proxy for cell number.[7][8] Both assays are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Many anticancer agents induce programmed cell death, or apoptosis.[9] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.[12]
-
Cell Cycle Analysis: Uncontrolled cell proliferation is a hallmark of cancer, often due to a dysregulated cell cycle.[13] This assay uses a DNA-binding fluorescent dye like Propidium Iodide (PI) to quantify the DNA content of each cell in a population.[14] Flow cytometry analysis then reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), identifying any cell cycle arrest induced by the test compound.[13]
-
Cell Migration and Invasion Assay (Transwell Assay): The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[15][16] The Transwell or Boyden chamber assay is a common method to evaluate these processes.[17][18] It uses a two-chamber system separated by a porous membrane. For migration assays, cells move through the pores towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, which cells must degrade to pass through.[16][18]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anticancer properties of a novel compound like this compound.
Caption: General workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for assessing cell viability in adherent cell lines cultured in 96-well plates.[4][9]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[4] Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol measures cell density based on cellular protein content.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[20]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[20] Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis.[10][21]
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses Propidium Iodide to stain DNA for cell cycle phase distribution analysis.[13][22]
Materials:
-
Treated and untreated cells (~1 x 10⁶ cells per sample)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
PI Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[13]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Transwell Migration and Invasion Assay
This protocol assesses the effect of the compound on cancer cell motility.[23][24]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other ECM protein (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Crystal Violet staining solution (0.5%)
-
Cotton swabs
-
Microscope
Procedure:
-
Insert Preparation: For the invasion assay, coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.[18] For the migration assay, no coating is needed.
-
Cell Seeding: Starve cells in serum-free medium for 12-24 hours. Resuspend cells in serum-free medium and add 5 x 10⁴ cells to the upper chamber of the insert. The test compound can be added to the upper chamber with the cells.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.
-
Washing and Imaging: Wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view to quantify migration or invasion.
Quantitative Data Summary
The following tables present hypothetical data for the anticancer activity of this compound, based on findings for structurally related compounds.[2][3][25]
Table 1: Cytotoxicity (IC50) of this compound
| Cell Line | Tissue of Origin | Incubation Time | IC50 (µM) [MTT Assay] | IC50 (µM) [SRB Assay] |
| A549 | Lung Carcinoma | 48h | 45.2 | 48.9 |
| MCF-7 | Breast Adenocarcinoma | 48h | 62.8 | 68.1 |
| HCT116 | Colorectal Carcinoma | 48h | 55.1 | 59.5 |
| Vero | Normal Kidney Epithelial | 48h | >100 | >100 |
Table 2: Effect on Apoptosis in A549 Cells (48h Treatment)
| Treatment Group | Concentration (µM) | Healthy Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Compound | 25 (IC50/2) | 70.3 ± 3.1 | 18.2 ± 2.5 | 11.5 ± 1.9 |
| Compound | 50 (~IC50) | 42.6 ± 4.5 | 35.8 ± 3.8 | 21.6 ± 2.7 |
| Compound | 100 (IC50x2) | 15.9 ± 3.9 | 48.1 ± 4.2 | 36.0 ± 5.1 |
Table 3: Effect on Cell Cycle Distribution in A549 Cells (24h Treatment)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| Compound | 25 | 68.2 ± 3.5 | 15.6 ± 2.1 | 16.2 ± 1.8 |
| Compound | 50 | 75.9 ± 4.1 | 8.3 ± 1.5 | 15.8 ± 2.0 |
Table 4: Inhibition of Cell Migration and Invasion in A549 Cells (24h)
| Assay Type | Treatment Group | Concentration (µM) | % Inhibition of Cell Movement |
| Migration | Compound | 25 | 42.5 ± 5.1 |
| Migration | Compound | 50 | 78.3 ± 6.8 |
| Invasion | Compound | 25 | 31.8 ± 4.9 |
| Invasion | Compound | 50 | 65.1 ± 7.2 |
Signaling Pathway and Workflow Diagrams
Apoptosis Signaling Pathways
This diagram illustrates the two main apoptosis pathways that can be activated by anticancer compounds.
Caption: Simplified intrinsic and extrinsic apoptosis pathways.
Transwell Assay Workflow
This diagram outlines the logical steps of the Transwell migration and invasion assays.
Caption: Workflow for Transwell migration and invasion assays.
References
- 1. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. clyte.tech [clyte.tech]
- 17. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 24. corning.com [corning.com]
- 25. benchchem.com [benchchem.com]
Application Note: Quantification of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid in Biological Samples
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, also known as Phloretic acid, is a phenolic acid metabolite.[1] Its presence and concentration in biological matrices such as plasma and urine can serve as a potential biomarker for understanding the gut microbiome's metabolism of dietary polyphenols, like flavonoids.[2][3] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, clinical research, and metabolomics applications aimed at elucidating its physiological role.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Biological Origin and Metabolic Pathway
This compound is not synthesized endogenously by humans. It is primarily a product of the gut microbial breakdown of larger dietary polyphenols, such as flavonoids (e.g., quercetin, catechin) and phenolic acids.[2][3] The general pathway involves the deglycosylation of flavonoid glycosides, followed by C-ring fission, dehydroxylation, and reduction reactions carried out by various gut microbiota species.[2]
Experimental Protocols
Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol details a robust method for extracting and quantifying this compound from human plasma.
3.1.1. Materials and Reagents
-
Human plasma samples (stored at -80°C until use).[4]
-
This compound analytical standard.
-
Isotopically labeled internal standard (IS), e.g., this compound-d4.
-
Acetonitrile (ACN), LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Water, LC-MS grade.
-
Microcentrifuge tubes (1.5 mL).
-
Centrifuge (capable of 14,000 x g and 4°C).
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE).
-
LC-MS vials.
3.1.2. Sample Preparation (Protein Precipitation) The protein precipitation method is a simple and effective technique for extracting the analyte from plasma.[2][5]
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.[2]
3.1.3. Liquid Chromatography (LC) Method
-
Instrumentation: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A linear gradient is typically used, starting with high aqueous phase and ramping up the organic phase to elute the analyte.
3.1.4. Mass Spectrometry (MS) Method
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage, Gas Flow, Temperature).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative parameters for the LC-MS/MS method should be determined during method validation. The following tables provide expected parameters based on the analysis of similar phenolic acids.[3][6]
Table 1: Optimized Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 165.1 | To be determined | To be determined |
| Internal Standard (e.g., Deuterated Analyte) | 169.1 | To be determined | To be determined |
Note: Precursor ion is based on the molecular weight of 166.17 g/mol .[1] Product ions and collision energy must be optimized by infusing a standard solution of the analyte.
Table 2: Method Validation Performance Characteristics (Example)
| Parameter | Typical Performance Range |
| Linear Range (ng/mL) | 1 - 1000 |
| LLOQ (ng/mL) | 1.0 |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Note: These values are illustrative and must be established during formal method validation according to regulatory guidelines.
Alternative and Complementary Methods
While LC-MS/MS is the preferred method for its sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of organic acids.[7][8]
GC-MS Protocol Considerations:
-
Sample Preparation: Requires extraction followed by derivatization to make the organic acids volatile. A common method is silylation using reagents like bis-(trimethylsilyl) trifluoroacetamide (BSTFA).[9]
-
Analysis: The derivatized sample is injected into the GC-MS. Identification is based on retention time and the resulting mass spectrum.[7]
-
Limitations: The additional derivatization step can add complexity and variability to the workflow. It is generally less suitable for high-throughput analysis compared to modern LC-MS/MS methods.
References
- 1. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. metbio.net [metbio.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(4-Hydroxyphenyl)propanoic Acid as a Fluorogenic Substrate
Introduction
While the specific compound 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is not widely documented as a fluorescent probe, the closely related molecule, 3-(4-Hydroxyphenyl)propanoic acid (HPPA) , also known as Phloretic acid, is a well-established and highly sensitive fluorogenic substrate. HPPA is particularly valuable in enzyme-linked immunosorbent assays (ELISAs) and other assays involving horseradish peroxidase (HRP) or the detection of hydrogen peroxide (H₂O₂). In the presence of HRP and hydrogen peroxide, HPPA is oxidized to form a highly fluorescent, dimeric product. This reaction provides a sensitive and quantitative readout for a wide range of biological and chemical processes. These application notes provide an overview of the principles and detailed protocols for using HPPA in common research applications.
Physicochemical Properties and Fluorescence Data
The fundamental properties of 3-(4-Hydroxyphenyl)propanoic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| CAS Number | 501-97-3 | [2][3] |
| Melting Point | 129-131 °C | [1][3] |
| Fluorescence λex | 320 nm | [3] |
| Fluorescence λem | 404 nm (in buffer, pH 8.6) | [3] |
Application Note 1: High-Sensitivity Enzyme-Linked Immunosorbent Assay (ELISA)
Principle
3-(4-Hydroxyphenyl)propanoic acid (HPPA) serves as a superior fluorogenic substrate for horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.[4] The conventional use of chromogenic substrates like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) often results in a narrow dynamic range.[4] By replacing the chromogenic substrate with HPPA, the HRP enzyme catalyzes the oxidation of HPPA by hydrogen peroxide, producing a fluorescent product with a signal intensity directly proportional to the amount of HRP-conjugated antibody bound to the target antigen. This substitution significantly enhances assay sensitivity and broadens the dynamic range of detection.[4]
Experimental Workflow for HPPA-based ELISA
Caption: A typical workflow for an indirect ELISA using HPPA for fluorescent detection.
Comparative Performance Data
The use of HPPA as a detection substrate offers marked improvements in sensitivity and dynamic range over traditional colorimetric methods.[4]
| Parameter | HPPA (Fluorogenic) | ABTS (Chromogenic) |
| Sensitivity (ng/mL) | 0.47 (at MRD 10) | Typically lower |
| Dynamic Range (orders of magnitude) | 3.3 - 3.6 | Typically narrower |
Data adapted from Bioanalysis Zone, reporting on a preclinical immunoassay for hIgG detection.[4]
Protocol: HPPA Detection in a Standard Indirect ELISA
This protocol assumes the completion of antigen coating, blocking, primary antibody, and HRP-conjugated secondary antibody incubation steps, including all requisite washing steps.
Materials:
-
3-(4-Hydroxyphenyl)propanoic acid (HPPA)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Tris or Phosphate buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Microplate reader with fluorescence detection capabilities (Ex: 320 nm, Em: 404 nm)
-
ELISA plate with completed antibody incubation steps
Reagent Preparation:
-
100 mM HPPA Stock Solution: Dissolve 166.2 mg of HPPA in 10 mL of DMSO or ethanol. Store protected from light at -20°C.
-
30 mM H₂O₂ Stock Solution: Dilute 3.4 µL of 30% H₂O₂ into 1 mL of deionized water. Prepare fresh.
-
Working Detection Reagent (prepare immediately before use):
-
For 10 mL of final reagent, add 100 µL of 100 mM HPPA stock solution to 9.9 mL of Tris-HCl buffer (pH 8.5).
-
Mix gently, then add 3 µL of 30 mM H₂O₂ stock solution.
-
The final concentrations will be approximately 1 mM HPPA and 9 µM H₂O₂.
-
Procedure:
-
After the final wash step following the secondary antibody incubation, remove all residual wash buffer from the wells.
-
Add 100 µL of the freshly prepared Working Detection Reagent to each well of the ELISA plate.
-
Incubate the plate for 10-30 minutes at room temperature, protected from light. The optimal incubation time may require optimization.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~320 nm and emission set to ~404 nm.
Application Note 2: Fluorometric Assay for Amine Oxidase Activity
Principle
HPPA can be used for the highly sensitive detection of amine oxidase activity.[5] The assay relies on a coupled enzymatic reaction. First, the amine oxidase enzyme catalyzes the oxidation of its substrate, producing hydrogen peroxide (H₂O₂) as a byproduct. In the second step, HRP is used to catalyze the reaction between the generated H₂O₂ and HPPA, which results in the formation of a fluorescent dimer.[5] The rate of fluorescence increase is directly proportional to the amine oxidase activity. This method is sensitive enough to detect as little as 0.02 nmol of H₂O₂.[5]
Reaction Pathway
Caption: Coupled enzyme reaction for the fluorometric detection of amine oxidase activity.
Protocol: Amine Oxidase Activity Assay
This protocol is adapted from the method for determining amine oxidase activity using a fluorogenic reagent.[5]
Materials:
-
Biological sample containing amine oxidase (e.g., mitochondrial fraction, purified enzyme).
-
Amine substrate (e.g., benzylamine, tyramine).
-
Horseradish Peroxidase (HRP).
-
3-(4-Hydroxyphenyl)propanoic acid (HPPA).
-
Sodium phosphate buffer (0.2 M, pH 7.2).
-
Sodium hydroxide (NaOH), 1 M solution.
-
Fluorometer or fluorescence microplate reader.
Reagent Preparation:
-
Assay Buffer: 0.2 M Sodium phosphate buffer, pH 7.2.
-
Substrate Solution: Prepare a 10 mM stock solution of the desired amine substrate in water.
-
HPPA Solution: Prepare a 10 mg/mL solution of HPPA in ethanol.
-
HRP Solution: Prepare a 1 mg/mL solution of HRP in Assay Buffer.
-
Reaction Mixture (for a 1 mL total volume):
-
700 µL Assay Buffer
-
100 µL Substrate Solution (final concentration 1 mM)
-
100 µL HPPA Solution (final concentration 1 mg/mL)
-
50 µL HRP Solution (final concentration 50 µg/mL)
-
Procedure:
-
Pre-warm the Reaction Mixture to 37°C.
-
Initiate the reaction by adding 50 µL of the enzyme sample to 950 µL of the pre-warmed Reaction Mixture. Mix gently.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 2 mL of 1 M NaOH. This step also enhances the fluorescence intensity of the product.[5]
-
Measure the fluorescence of the sample using a fluorometer with excitation at 320 nm and emission at 404 nm.
-
A blank reaction should be run by substituting the enzyme sample with buffer to measure background fluorescence.
-
Quantify the results by comparing the sample fluorescence to a standard curve generated with known concentrations of H₂O₂.
References
- 1. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3 [sigmaaldrich.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. 3-(p-hydroxyphenyl)propionic acid as a new fluorogenic reagent for amine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assay of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition is a critical area of study in biochemistry and pharmacology, providing valuable insights into enzyme mechanisms and forming the basis for the development of new therapeutic agents.[1][2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[3] This application note provides a detailed protocol for conducting an enzyme inhibition assay using 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, a compound with potential therapeutic applications. The protocol is designed to be adaptable for screening against various enzymes and determining key inhibitory parameters such as IC50 and the mechanism of inhibition.
Principle of the Assay
The fundamental principle of an enzyme inhibition assay is to measure the enzymatic activity in the presence and absence of a potential inhibitor.[4] The rate of the enzyme-catalyzed reaction is monitored over time, typically by measuring the appearance of a product or the disappearance of a substrate. By comparing the reaction rates at various inhibitor concentrations to the rate of the uninhibited enzyme, the potency and mechanism of inhibition can be elucidated.
Target Enzyme (Hypothetical)
For the purpose of this application note, we will consider Matrix Metalloproteinase-2 (MMP-2) as a hypothetical target enzyme. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis, making them attractive targets for therapeutic intervention. The phenolic structure of this compound makes it a plausible candidate for interaction with the active site of MMPs.
Materials and Reagents
-
Enzyme: Human recombinant Matrix Metalloproteinase-2 (MMP-2), active form.
-
Inhibitor: this compound.
-
Substrate: Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.
-
Positive Control Inhibitor: A known MMP-2 inhibitor (e.g., Batimastat).
-
DMSO: For dissolving the inhibitor.
-
96-well black microplates: For fluorescence measurements.
-
Microplate reader: With fluorescence excitation and emission capabilities.
-
Pipettes and tips
-
Distilled water
Experimental Protocols
Preparation of Solutions
-
Assay Buffer: Prepare a stock solution of the assay buffer and ensure the pH is accurately adjusted to 7.5.
-
Enzyme Solution: Prepare a stock solution of MMP-2 in assay buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute to the working concentration in assay buffer just before use. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is constant across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity.
Enzyme Inhibition Assay Protocol
-
Plate Setup: Add 50 µL of the serially diluted inhibitor solutions to the wells of a 96-well black microplate. Include wells for a positive control (known inhibitor) and a negative control (assay buffer with DMSO, no inhibitor).
-
Enzyme Addition: Add 25 µL of the diluted MMP-2 solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths should be appropriate for the specific fluorogenic substrate used.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the velocity of the reaction in the absence of the inhibitor and V_inhibitor is the velocity in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[4]
-
Data Presentation
The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison and interpretation.
| Inhibitor Concentration (µM) | Initial Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 150.2 | 0 |
| 1 | 135.8 | 9.6 |
| 5 | 105.1 | 30.0 |
| 10 | 76.6 | 49.0 |
| 25 | 42.1 | 71.9 |
| 50 | 25.5 | 83.0 |
| 100 | 15.1 | 89.9 |
| IC50 (µM) | \multicolumn{2}{ | c |
Table 1: Hypothetical inhibition data for this compound against MMP-2.
Visualization of Experimental Workflow and Inhibition Types
Experimental Workflow
The general workflow for the enzyme inhibition assay can be visualized as follows:
Caption: General workflow for the enzyme inhibition assay.
Types of Reversible Enzyme Inhibition
Understanding the mechanism of inhibition is crucial for drug development. The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive.[1][5]
Caption: Schematic of reversible enzyme inhibition types.
Determining the Mechanism of Inhibition
To determine the mechanism of inhibition of this compound, further experiments are required. This involves measuring the initial reaction velocities at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the mechanism of inhibition.
-
Competitive inhibition: Vmax remains unchanged, while Km increases.[1]
-
Non-competitive inhibition: Vmax decreases, while Km remains unchanged.[1]
-
Uncompetitive inhibition: Both Vmax and Km decrease.[1]
Conclusion
This application note provides a comprehensive and detailed protocol for performing an enzyme inhibition assay using this compound. By following this protocol, researchers can effectively screen for inhibitory activity, determine the IC50 value, and further investigate the mechanism of action. This information is crucial for the evaluation of this compound as a potential therapeutic agent and for guiding further drug development efforts.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Derivatives from a 3-((4-Hydroxyphenyl)amino)propanoic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel therapeutic agents is crucial for addressing the challenges of drug resistance and toxicity. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has emerged as a versatile platform for the synthesis of derivatives with significant biological activities.[1] This scaffold is particularly promising due to its straightforward synthesis and the potential for diverse functionalization.[2] Compounds derived from this core structure have demonstrated potent antimicrobial activity against multidrug-resistant bacteria and fungi, as well as promising anticancer and antioxidant properties.[1][3][4]
These application notes provide detailed protocols for the synthesis of various derivatives from this scaffold and for the evaluation of their biological activities.
I. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
The synthesis strategy involves a multi-step process starting from 4-aminophenol. Key intermediates include esters and hydrazides, which are then used to generate a library of diverse compounds, such as hydrazones.[1]
General Synthesis Workflow
The overall workflow for the synthesis of the target derivatives is depicted below.
Caption: General workflow for the synthesis of novel hydrazone derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester [1]
-
Combine 4-aminophenol (1.0 eq) and methyl acrylate (1.2 eq) in 2-propanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the methyl ester intermediate.
Protocol 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide [1]
-
Dissolve N-(4-hydroxyphenyl)-β-alanine methyl ester (1.0 eq) in propan-2-ol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the hydrazide intermediate.
Protocol 3: Synthesis of Hydrazone Derivatives (General Procedure) [1]
-
Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (1.0 eq) in methanol.
-
Add the desired aromatic aldehyde (1.1 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold methanol, and dry to obtain the final hydrazone product.
II. Biological Activity Data
The synthesized derivatives have been evaluated for their antimicrobial and anticancer activities. A selection of quantitative data is presented below.
Table 1: Antimicrobial Activity of Selected Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Substituent Group | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | MIC (µg/mL) vs. C. auris |
| Hydrazone 7 | Phenyl | 32 | >64 | 0.5 - 64 |
| Hydrazone 14 | Heterocyclic | 1 - 8 | 0.5 - 2 | 8 - 64 |
| Hydrazone 15 | Heterocyclic | 1 - 8 | 0.5 - 2 | 8 - 64 |
| Hydrazone 16 | Heterocyclic | 1 - 8 | 0.5 - 2 | 8 - 64 |
| Compound 29 | Phenyl | 16 | >64 | N/A |
| Compound 30 | 4-NO₂ Phenyl | 16 | 16 | N/A |
Data compiled from multiple studies.[1][5] MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.
Table 2: In Vitro Anticancer Activity of Selected Derivatives
| Compound ID | Substituent Group | % Viability (A549 Lung Cancer Cells) |
| Compound 1 (Starting Material) | - | No noticeable activity |
| Compound 2 (Hydrazide) | - | 86.1% |
| Compound 12 | 1-Naphthyl | 42.1% |
| Compound 20 | 2-Furyl | ~50% |
| Compound 21 | Heterocyclic | ~50% |
| Compound 22 | Heterocyclic | ~50% |
| Compound 29 | Phenyl | ~50% |
Data represents cell viability after 24-hour exposure to the compounds.[2][4][6]
III. Application Protocols: Biological Assays
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal pathogens.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 5: MTT Assay for Cancer Cell Viability
The MTT assay is a colorimetric method used to assess cell viability.
Caption: Standard workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed A549 non-small cell lung cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 3-4 hours.
-
Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
IV. Postulated Mechanism and Signaling
The anticancer and antioxidant activities of these derivatives are potentially linked to their ability to modulate intracellular levels of Reactive Oxygen Species (ROS).[3][4] ROS play a critical role in cancer pathogenesis, and compounds that can influence oxidative stress are of significant interest.[4]
Caption: Potential mechanism involving modulation of reactive oxygen species.
The phenolic (4-hydroxyphenyl) moiety present in the scaffold is known to possess antioxidant properties.[1] The synthesized derivatives can act as antioxidants, scavenging free radicals like DPPH.[3][6] In the context of cancer cells, they may also modulate the cellular redox balance, leading to increased oxidative stress that can trigger apoptosis and reduce cell viability.[4] Further investigation is required to elucidate the precise signaling pathways involved.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: 3-(4-Hydroxyphenyl)propanoic Acid for Cellular Imaging
Introduction
3-(4-Hydroxyphenyl)propanoic acid (HPPA), also known as phloretic acid, is a phenolic compound that exhibits intrinsic fluorescence.[1] This property makes it a potential candidate for use as a fluorescent probe in cellular imaging applications. Its utility has been demonstrated in fluorometric assays, for instance, in the detection of hydrogen peroxide produced in enzymatic reactions.[2] The fluorescence of HPPA is dependent on its chemical environment, which suggests its potential for reporting on specific cellular states, such as changes in pH or oxidative stress. These application notes provide a foundational protocol for the use of HPPA as a fluorescent stain for live-cell imaging.
Principle of the Assay
HPPA is a cell-permeable small molecule that, upon entering a cell, can be visualized by fluorescence microscopy. The compound's native fluorescence allows for the labeling of cellular compartments where it accumulates. The mechanism of uptake and the precise subcellular localization may vary depending on the cell type and experimental conditions. The fluorescence intensity and spectral characteristics of HPPA can be modulated by the local cellular microenvironment, offering opportunities for the qualitative and quantitative assessment of cellular processes.
Physicochemical and Spectroscopic Properties
A summary of the key properties of 3-(4-Hydroxyphenyl)propanoic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| Appearance | Off-white or white crystalline powder | [4] |
| Melting Point | 129-131 °C | |
| Excitation Wavelength (λex) | 320 nm | |
| Emission Wavelength (λem) | 404 nm (in buffer, pH 8.6) | |
| Solubility | Soluble in water | [5] |
Experimental Protocols
1. Preparation of HPPA Stock Solution
-
Materials:
-
3-(4-Hydroxyphenyl)propanoic acid (HPPA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of HPPA by dissolving the appropriate amount of HPPA powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.66 mg of HPPA in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. Live-Cell Staining and Imaging
-
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
HPPA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
-
-
Protocol:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Prepare a working solution of HPPA by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. The final concentration should be optimized for each cell type and application, typically in the range of 10-100 µM.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the HPPA-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound HPPA.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Immediately proceed to image the cells using a fluorescence microscope. Use an excitation wavelength around 320 nm and collect the emission signal around 404 nm.
-
Hypothetical Application: Imaging Cellular Oxidative Stress
The fluorescence of phenolic compounds can be sensitive to reactive oxygen species (ROS). This protocol outlines a hypothetical application of HPPA for imaging changes in cellular oxidative stress.
1. Induction of Oxidative Stress
-
Materials:
-
Cells stained with HPPA as described above
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)
-
-
Protocol:
-
After staining with HPPA, replace the medium with fresh medium containing an oxidative stress-inducing agent at a pre-determined concentration.
-
Incubate for a time sufficient to induce an oxidative response (e.g., 30 minutes to 2 hours).
-
Include a vehicle-treated control group (cells treated with the solvent for the inducing agent).
-
2. Image Acquisition and Analysis
-
Protocol:
-
Acquire fluorescence images from both the control and treated cells using identical microscope settings.
-
Quantify the average fluorescence intensity per cell or within specific cellular regions using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the fluorescence intensity between the control and treated groups. An increase or decrease in fluorescence may indicate an interaction with ROS or a change in the cellular redox state.
-
Quantitative Data Presentation
The results of a quantitative imaging experiment can be summarized in a table as shown below.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control (Untreated) | 150.2 | 15.8 |
| HPPA (50 µM) | 850.6 | 75.3 |
| HPPA + H₂O₂ (100 µM) | 625.1 | 68.9 |
Visualizations
Caption: Workflow for staining and imaging live cells with HPPA.
Caption: Conceptual pathway of HPPA as an oxidative stress sensor.
Caption: Relationship between HPPA's properties and its imaging uses.
References
- 1. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(4-Hydroxyphenyl)propionic acid, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a compound belonging to the class of phenylpropanoic acids, a group of molecules that have garnered significant interest in biomedical research due to their diverse biological activities. Various derivatives of phenylpropanoic acid have demonstrated potential as antimicrobial, antioxidant, and anticancer agents. The evaluation of the cytotoxic potential of novel compounds is a critical first step in the drug discovery process, providing essential information on their therapeutic window and potential toxicity. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays.
Data Presentation
The following table summarizes representative quantitative data from an in vitro cytotoxicity study on a closely related structural analog, 3-(4-hydroxyphenyl)propionic acid, against human liver cell lines. This data illustrates the dose-dependent effect of the compound on cell viability.
| Concentration (µM) | % Cell Viability (THLE-2 Cells) | % Cell Viability (HepG2 Cells) |
| 1.5625 | 98.2 ± 1.5 | 99.1 ± 1.2 |
| 3.125 | 95.6 ± 2.1 | 97.5 ± 1.8 |
| 6.25 | 88.4 ± 3.5 | 94.3 ± 2.5 |
| 12.5 | 75.2 ± 4.2 | 89.1 ± 3.1 |
| 25 | 60.1 ± 5.6 | 78.6 ± 4.7 |
| 50 | 45.3 ± 6.3 | 65.4 ± 5.9 |
| 100 | 28.7 ± 7.1 | 50.2 ± 6.8 |
Data is presented as mean ± standard deviation and is based on studies of structurally similar compounds. Actual values for this compound may vary.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., HepG2, A549, or others)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with a lysis buffer provided in the kit (maximum LDH release)
-
Medium without cells (background)
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Hypothetical apoptosis signaling pathway.
Application Notes and Protocols: 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and its derivatives are emerging as compounds of significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The phenolic hydroxyl group and the carboxylic acid moiety in its structure offer opportunities for derivatization and conjugation, making it a versatile candidate for incorporation into advanced drug delivery systems.[2] These systems, such as nanoparticles and hydrogels, can enhance the therapeutic efficacy of the compound by improving its solubility, stability, and bioavailability, and by enabling targeted delivery and controlled release.[4][5]
This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based drug delivery systems. The focus is on nanoparticle and hydrogel formulations, which are widely explored for their potential in targeted and sustained drug release.[6][7]
Potential Therapeutic Applications
Based on the biological activities of its derivatives, this compound could be investigated for the following applications when formulated in a suitable drug delivery system:
-
Antimicrobial Therapy: Derivatives have shown potent activity against multidrug-resistant bacteria and fungi.[1][2] Nanoparticle formulations could enhance penetration into biofilms and infected tissues.
-
Anticancer Treatment: Certain derivatives have demonstrated cytotoxicity against cancer cell lines.[3][8] Targeted nanoparticles could improve drug accumulation in tumors while minimizing systemic toxicity.[9]
-
Anti-inflammatory Applications: Phenolic compounds are known for their antioxidant and anti-inflammatory properties.[2] Hydrogel-based formulations could provide localized and sustained release for treating inflammatory conditions.[10]
Drug Delivery System Selection: Rationale
The choice of a drug delivery system is critical for optimizing the therapeutic outcome.
-
Nanoparticles: These are submicron-sized particles that can encapsulate or conjugate drug molecules.[4] They offer advantages such as improved solubility of hydrophobic drugs, protection from degradation, and the potential for surface modification for targeted delivery.[6][9] For this compound, which has limited water solubility, encapsulation in polymeric nanoparticles could significantly enhance its bioavailability.
-
Hydrogels: These are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids.[7] They are highly biocompatible and can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for controlled drug release at a specific site.[5] Injectable hydrogels could be used for localized, sustained delivery of this compound for applications like wound healing or treating localized inflammation.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for derivatives of this compound and relevant drug delivery system characteristics based on existing literature.
Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [1][2]
| Pathogen | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [3]
| Compound Type | Effect on Cell Viability |
| N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced to 86.1% |
| Hydrazone with 1-naphthyl substituent | Reduced to 42.1% |
| Compounds 12, 20–22, and 29 | Reduced by 50% |
Table 3: Physicochemical Properties of a Caffeic Acid (a similar phenolic acid) Bioconjugated Gelatin-Based Injectable Hydrogel [10]
| Parameter | Value |
| Swelling (Weight Gain) | ~50% within 12 hours |
| Evaporation (Weight Loss) | ~50% within 12 hours |
| In vivo Degradation | Complete within 24 days |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of nanoparticle and hydrogel formulations of this compound.
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within a biodegradable polymer matrix (e.g., PLGA) to form nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, 10 mg of the drug and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water (e.g., 2% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous phase (e.g., 10 mL) while stirring at high speed on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator for 2-5 minutes in an ice bath to form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and evaporate the DCM under reduced pressure.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove excess PVA.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Encapsulation Efficiency and Loading Capacity: Quantify the amount of non-encapsulated drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 2: Preparation of a Thermosensitive Injectable Hydrogel for Sustained Release of this compound
Objective: To formulate a thermosensitive hydrogel that is liquid at room temperature and forms a gel at physiological temperature for sustained drug release.
Materials:
-
This compound
-
Poloxamer 407 (Pluronic® F-127)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cold plate or ice bath
-
Vials
-
Magnetic stirrer
Procedure:
-
Polymer Dissolution: Slowly add a calculated amount of Poloxamer 407 (e.g., 20% w/v) to cold PBS (4°C) with continuous stirring on a cold plate or in an ice bath. Stir until the polymer is completely dissolved. This is known as the "cold method".
-
Drug Incorporation: Dissolve this compound in the cold polymer solution. The concentration of the drug will depend on its solubility and the desired dosage. Gentle stirring may be required.
-
Homogenization: Keep the solution at 4°C until a clear, homogeneous solution is formed.
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter for sterilization.
Characterization:
-
Gelation Temperature: Determine the temperature at which the solution transitions from a sol to a gel. This can be done by slowly heating a vial containing the formulation and observing the point at which it no longer flows when inverted.
-
Rheological Properties: Use a rheometer to measure the storage modulus (G') and loss modulus (G'') as a function of temperature. The gelation temperature is often defined as the point where G' > G''.
-
In Vitro Drug Release: Place a known amount of the hydrogel in a dialysis bag with a specific molecular weight cut-off and immerse it in a known volume of PBS at 37°C. At predetermined time intervals, withdraw samples from the release medium and analyze the drug concentration using UV-Vis spectroscopy or HPLC.
Visualizations
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogels and Their Applications in Targeted Drug Delivery | MDPI [mdpi.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Hydrogels in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo assessments of a 3-(3,4-dihydroxyphenyl)-2-propenoic acid bioconjugated gelatin-based injectable hydrogel for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid in aqueous solutions
Welcome to the technical support center for 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The low solubility of this compound is due to its molecular structure. It possesses a large, nonpolar (hydrophobic) backbone consisting of two phenyl rings and a propyl chain.[1][2] While it has polar carboxyl and hydroxyl groups that can form hydrogen bonds with water, the large hydrophobic portion of the molecule dominates, leading to poor miscibility in water at neutral pH.[3][4] Carboxylic acids with more than five carbon atoms are generally insoluble in water.[1]
Q2: What is the most direct method to increase the solubility of this compound?
A2: The most straightforward and effective method is to increase the pH of the aqueous solution by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] This deprotonates the carboxylic acid group, converting it into a highly soluble carboxylate salt.[5][6] This process dramatically increases the polarity of the molecule, allowing it to readily dissolve in water.[1]
Q3: How does pH precisely affect the solubility of this compound?
A3: The compound is a weak acid. In acidic to neutral solutions (low pH), it exists primarily in its protonated, neutral form (-COOH), which is not readily solvated by water and thus has low solubility.[5][6] In alkaline solutions (high pH), the excess hydroxide ions (OH-) abstract the acidic proton from the carboxyl group, forming a negatively charged carboxylate ion (-COO⁻).[5] This charged species is significantly more polar and, therefore, much more soluble in water.[6] The solubility of the phenolic hydroxyl group can also increase at very high pH values.[7]
Q4: What are co-solvents, and how can they improve solubility?
A4: Co-solvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of poorly soluble compounds.[8][9] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10] They work by reducing the interfacial tension between the hydrophobic solute and the water, essentially making the solvent system more "hospitable" to the nonpolar parts of the compound.[9][10]
Q5: When should I consider using cyclodextrins for solubilization?
A5: Cyclodextrins should be considered when pH modification or the use of co-solvents is not suitable for your experimental system, such as in many biological or cellular assays where pH must be maintained near neutrality and organic solvents may be cytotoxic.[11] Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic part of a drug molecule within their central cavity, forming a water-soluble inclusion complex.[12][13][14] This complex effectively "hides" the nonpolar portion of the compound from the aqueous environment, enhancing its overall solubility.[11]
Troubleshooting Guides
Issue: My compound precipitates when I add it to my neutral buffer (e.g., PBS pH 7.4).
-
Cause: The compound is in its poorly soluble protonated form at neutral pH.
-
Solution 1: pH Adjustment (Recommended First Step)
-
Prepare a concentrated stock solution of the compound in a dilute base (e.g., 0.1 M NaOH). The compound should dissolve readily as its sodium salt.
-
Add this concentrated stock solution dropwise to your neutral buffer while stirring. The final concentration of the base will be negligible and should not significantly alter the pH of a well-buffered system.
-
Always check the final pH of your solution and adjust if necessary.
-
-
Solution 2: Co-solvent Stock Solution
-
Dissolve the compound in a 100% water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock.
-
Dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your experiment.
-
Issue: I need to prepare a solution at a specific pH where the compound is insoluble.
-
Cause: The desired pH is below the pKa of the carboxylic acid, favoring the insoluble form.
-
Solution: Cyclodextrin Complexation
-
Use a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex.
-
This method allows the compound to be dissolved at a specific pH without needing to ionize it. See the detailed protocol below for preparing a cyclodextrin complex. This is a common strategy in pharmaceutical formulations.[11]
-
Issue: My stock solution prepared with a co-solvent becomes cloudy over time or upon refrigeration.
-
Cause: The solubility of the compound is likely decreasing at lower temperatures, causing it to precipitate out of the co-solvent/water mixture.
-
Solution:
-
Store the stock solution at room temperature if the compound is stable.
-
Before each use, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to redissolve any precipitate.
-
Consider preparing fresh dilutions from the stock for each experiment to ensure accurate concentration.
-
Data Presentation: Solubility Enhancement Strategies
Table 1: Qualitative Effect of pH on Solubility
| pH Range | Dominant Species | Expected Relative Solubility | Rationale |
| Acidic (pH < 4) | R-COOH (Protonated) | Low | The compound is in its neutral, less polar form.[5][6] |
| Neutral (pH ~7) | R-COOH (Protonated) | Very Low | The compound remains primarily in its neutral, less polar form.[5][6] |
| Alkaline (pH > 8) | R-COO⁻ (Deprotonated Salt) | High | The carboxylic acid is converted to its highly soluble salt form.[1][5] |
Table 2: Comparison of Common Co-solvents for Stock Preparation
| Co-solvent | Typical Starting Concentration | Advantages | Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Excellent solubilizing power for many organic compounds. | Can be toxic to cells, even at low concentrations (<0.5%). Check experimental tolerance. |
| Ethanol (EtOH) | 10-50 mM | Less toxic than DMSO for many cell-based assays.[8] | May not be as effective as DMSO for highly insoluble compounds. |
| Polyethylene Glycol 400 (PEG 400) | 10-50 mM | Low toxicity; often used in pharmaceutical formulations.[10] | Can form more viscous solutions. |
| Propylene Glycol (PG) | 10-50 mM | Low toxicity; good solubilizing properties.[9] | Properties are similar to PEG 400. |
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
-
Objective: To prepare a 10 mM aqueous stock solution.
-
Materials: this compound (MW: 242.27 g/mol ), 1 M NaOH, Deionized Water.
-
Procedure:
-
Weigh 2.42 mg of the compound and place it in a 1.5 mL microcentrifuge tube.
-
Add 800 µL of deionized water. The compound will likely not dissolve and will appear as a suspension.
-
While vortexing or stirring, add the 1 M NaOH solution dropwise (typically 1-2 µL at a time).
-
Continue adding base until the solid completely dissolves, indicating the formation of the soluble sodium salt. The solution should become clear.
-
Add deionized water to bring the final volume to 1.0 mL.
-
This stock can now be diluted into a buffered solution for your final experiment.
-
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Objective: To prepare a 50 mM stock solution in DMSO.
-
Materials: this compound (MW: 242.27 g/mol ), 100% DMSO.
-
Procedure:
-
Weigh 12.11 mg of the compound and place it in a suitable vial.
-
Add 1.0 mL of 100% DMSO.
-
Cap the vial and vortex or sonicate until the compound is completely dissolved.
-
Store this stock at room temperature or as recommended for compound stability.
-
Important: When preparing working solutions, ensure the final concentration of DMSO in your experimental medium is below the tolerance level for your system (e.g., <0.1% for sensitive cell lines).
-
Protocol 3: Solubilization using Cyclodextrin Complexation (Kneading Method)
-
Objective: To enhance solubility in a neutral buffer using HP-β-CD.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Mortar and Pestle.
-
Procedure:
-
Determine the desired molar ratio of drug to cyclodextrin (a 1:1 or 1:2 ratio is a common starting point).
-
Place the weighed amount of HP-β-CD into a mortar.
-
Add a small amount of water to create a paste.
-
Add the weighed compound to the paste.
-
Knead the mixture thoroughly with the pestle for 30-45 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry the resulting paste (e.g., in an oven at 40-50°C or under a vacuum) to obtain a solid powder of the complex.
-
This powder can now be dissolved directly into your aqueous buffer, where it will have significantly enhanced solubility compared to the free compound.[11]
-
Visualizations
Caption: A decision workflow for selecting an appropriate solubilization method.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Caption: Mechanism of solubility enhancement by a co-solvent.
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid in DMSO
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when storing 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid in DMSO?
A1: The main concerns are chemical degradation and physical instability (precipitation). As a phenolic compound, this compound may be susceptible to oxidation. Furthermore, issues related to the solvent itself, such as water absorption by DMSO, can significantly impact the compound's solubility and long-term stability.[1][2]
Q2: How does the water content in DMSO affect the stability of my compound?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] Increased water content can decrease the solubility of hydrophobic compounds, potentially leading to precipitation.[1][2] For phenolic compounds, the presence of water can also facilitate hydrolysis or other degradation pathways.
Q3: What are the optimal storage conditions for a DMSO stock solution of this compound?
A3: To maximize stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize water absorption and exposure to air and light.[4][5] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[1][4]
Q4: How many freeze-thaw cycles can my compound tolerate in DMSO?
A4: The number of tolerable freeze-thaw cycles is compound-specific. However, repeated cycles are generally discouraged as they can lead to compound degradation or precipitation.[1][6] One study on a diverse set of compounds showed no significant loss after 11 freeze-thaw cycles, but it is best practice to minimize these cycles whenever possible.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in stock solution upon thawing. | - Compound concentration exceeds its solubility limit at that temperature.- Water absorption into the DMSO stock.[1][2]- Compound degradation leading to less soluble products. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Use fresh, anhydrous DMSO for stock preparation.[8]- Store aliquots to avoid multiple freeze-thaw cycles.[4] |
| Inconsistent results in biological assays. | - Inaccurate concentration due to partial precipitation.- Degradation of the parent compound over time.- Interference from DMSO or its degradation products.[9] | - Visually inspect the stock solution for any particulates before use.- Perform a purity analysis (e.g., by HPLC or LC-MS) on an aliquot of the stock solution.- Prepare fresh stock solutions more frequently.- Include a DMSO-only control in your assays. |
| Loss of compound activity over time. | - Chemical degradation of the compound in DMSO. Phenolic compounds can be prone to oxidation.[10] | - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials.- Evaluate the stability of the compound over a defined period using analytical methods. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the compound and DMSO to room temperature.
-
Weigh the desired amount of this compound into a vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use vials, minimizing headspace.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Compound Stability in DMSO
-
Objective: To determine the stability of this compound in DMSO over time under specific storage conditions.
-
Methodology:
-
Prepare a stock solution of the compound in DMSO as described in Protocol 1.
-
Divide the stock solution into multiple aliquots for analysis at different time points (e.g., T=0, 1 week, 1 month, 3 months).
-
Store the aliquots under the desired conditions (e.g., -20°C, room temperature).
-
At each time point, analyze an aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The analysis should quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in DMSO.
Caption: Factors influencing the stability of compounds in DMSO.
Summary of General Compound Stability in DMSO
While specific quantitative data for this compound is unavailable, the following table summarizes general findings from large-scale compound stability studies in DMSO.
| Storage Condition | Duration | Observation | Reference |
| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds were stable. | [2][11] |
| 40°C (accelerated study) | 15 weeks | Most compounds were found to be stable. | [12] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | [7] |
| -15°C with freeze-thaw | 11 cycles | No significant compound loss was observed. | [7] |
Disclaimer: The information provided is for guidance purposes only and is based on general principles of chemical stability in DMSO. It is highly recommended to perform a compound-specific stability study for this compound under your experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in their synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields during the synthesis of this compound.
Issue 1: Low conversion of starting materials in the Reformatsky Reaction.
-
Question: We are attempting to synthesize this compound via a Reformatsky reaction between 4-hydroxyacetophenone and ethyl 2-bromo-2-phenylacetate, followed by hydrolysis. However, we are observing a low conversion of the starting materials. What are the potential causes and solutions?
-
Answer: Low conversion in a Reformatsky reaction can stem from several factors related to the activation of zinc and the stability of the organozinc reagent.
-
Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents its reaction with the α-bromo ester.
-
Solution: Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, using zinc dust or freshly prepared zinc-copper couple can improve reactivity.
-
-
Moisture in the Reaction: The organozinc intermediate is sensitive to moisture. Trace amounts of water in the solvent or on the glassware can quench the reagent.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Side Reactions: The phenolic hydroxyl group of 4-hydroxyacetophenone can be acidic enough to react with the Reformatsky reagent.
-
Solution: Protect the hydroxyl group as a more stable ether, such as a benzyl or silyl ether, before the reaction. This protecting group can be removed in a subsequent step. For instance, benzylation of 4-hydroxyacetophenone can be achieved using benzyl bromide and a base like potassium carbonate. The debenzylation can later be performed by catalytic hydrogenation (e.g., Pd/C, H₂), a process that can sometimes be combined with the reduction of other groups if present.[1][2]
-
-
Issue 2: Formation of multiple byproducts during the synthesis.
-
Question: Our reaction mixture shows multiple spots on TLC, and the yield of the desired this compound is significantly reduced after purification. What are the likely side reactions, and how can they be minimized?
-
Answer: The formation of byproducts is a common cause of low yields. Depending on the synthetic route, several side reactions can occur.
-
Self-condensation of the Ketone: In base-catalyzed reactions, the starting ketone (4-hydroxyacetophenone) can undergo self-condensation.
-
Solution: Add the ketone slowly to the reaction mixture containing the other reagents to maintain a low concentration of the ketone, thus minimizing self-condensation.
-
-
Dehydration of the Intermediate: The intermediate β-hydroxy ester or acid can undergo dehydration, especially under acidic or heated conditions during workup, leading to the formation of an α,β-unsaturated compound.
-
Solution: Maintain neutral or mildly basic conditions during the workup and avoid excessive heating. Purification by crystallization is often preferred over distillation for thermally sensitive compounds.
-
-
Competing Reactions with the Phenolic Group: As mentioned earlier, the unprotected phenolic hydroxyl group can participate in side reactions.
-
Solution: Employ a suitable protecting group strategy for the phenolic hydroxyl.
-
-
Issue 3: Difficulty in purifying the final product.
-
Question: We are struggling to obtain a pure sample of this compound. What are the recommended purification methods?
-
Answer: Purification can be challenging due to the polarity of the molecule, which contains both a carboxylic acid and a phenolic hydroxyl group.
-
Crystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: A mixed solvent system, such as ethyl acetate/hexanes or water/ethanol, can be effective. Experiment with different solvent ratios to find the optimal conditions for crystallization. Crystallization from ether or water has been noted for a similar compound, 3-(p-Hydroxyphenyl)propionic acid.[3]
-
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used.
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic approaches include:
-
Reformatsky Reaction: Reacting a protected 4-hydroxyacetophenone with an α-bromo phenylacetate ester in the presence of activated zinc, followed by hydrolysis and deprotection.
-
Perkin-type Condensation: Condensation of a protected 4-hydroxybenzaldehyde with phenylacetic anhydride, followed by reduction of the resulting cinnamic acid derivative and deprotection.[4]
-
Malonic Ester Synthesis: Alkylation of diethyl phenylmalonate with a protected 4-hydroxybenzyl halide, followed by hydrolysis and decarboxylation.
Q2: What is a reasonable expected yield for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For multi-step syntheses involving protection and deprotection, an overall yield in the range of 40-60% would be considered good. For instance, a process for a similar compound, ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, reported an overall yield in the range of 40-45%.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable mobile phase that provides good separation of the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate or UV light if the compounds are UV-active) can help visualize the spots. For reactions involving hydrogenation, monitoring the uptake of hydrogen gas can also indicate the reaction's progress.[5]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, always follow standard laboratory safety procedures.
-
Handling Reagents: Some reagents, like α-bromo esters, can be lachrymatory. Handle them in a well-ventilated fume hood. Organometallic reagents are sensitive to air and moisture and can be pyrophoric.
-
Solvents: Use anhydrous solvents with care, and always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Reagents | Number of Steps (including protection/deprotection) | Potential for Side Reactions |
| Reformatsky Reaction | Protected 4-hydroxyacetophenone, Ethyl 2-bromo-2-phenylacetate, Zinc | 3-4 | Moderate |
| Perkin-type Condensation | Protected 4-hydroxybenzaldehyde, Phenylacetic anhydride, Base | 4-5 | High (potential for decarboxylation and isomerization) |
| Malonic Ester Synthesis | Protected 4-hydroxybenzyl halide, Diethyl phenylmalonate, Base | 3-4 | Low to Moderate |
Experimental Protocols
Protocol 1: Synthesis via Reformatsky Reaction
Step 1: Protection of 4-hydroxyacetophenone
-
To a solution of 4-hydroxyacetophenone (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Add benzyl bromide (1.2 eq.) dropwise and reflux the mixture for 12-16 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product (4-benzyloxyacetophenone) by recrystallization from ethanol.
Step 2: Reformatsky Reaction
-
Activate zinc dust (2 eq.) by stirring with 1 M HCl for 10 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under a nitrogen atmosphere, add the activated zinc and anhydrous THF.
-
Add a solution of ethyl 2-bromo-2-phenylacetate (1.5 eq.) in anhydrous THF dropwise to the zinc suspension. The reaction is initiated by gentle heating.
-
Once the reaction has started (indicated by a color change and gentle reflux), add a solution of 4-benzyloxyacetophenone (1 eq.) in anhydrous THF dropwise.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Deprotection
-
Dissolve the crude β-hydroxy ester from the previous step in a mixture of ethanol and 2 M NaOH.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 2 M HCl to precipitate the carboxylic acid.
-
Filter the solid and dissolve it in ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the deprotection is complete.[5]
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude this compound.
-
Purify the product by crystallization.
Visualizations
Caption: Workflow for the synthesis via a protected Reformatsky reaction.
Caption: Troubleshooting logic for overcoming low product yield.
References
- 1. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 [chemicalbook.com]
- 4. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid via recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures. For this compound, its phenolic and carboxylic acid functional groups suggest that polar solvents are a good starting point. Water, ethanol, and methanol, or mixtures of these with less polar solvents, can be effective.[1][2] It is highly recommended to perform small-scale solubility tests with various solvents to determine the optimal choice for your specific crude product.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you may not have added enough solvent. Add small, incremental amounts of the hot solvent to the crude product with continuous stirring and heating until the solid completely dissolves.[3][4] Be cautious not to add an excessive amount of solvent, as this will lead to poor recovery of your purified compound.[5] If the compound still does not dissolve even after adding a significant amount of hot solvent, the chosen solvent may be unsuitable.
Q3: No crystals are forming even after the solution has cooled. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used: If an excess of solvent was added, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][6]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal solubility limit, but crystal nucleation has not yet occurred. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[7]
-
Cooling was too rapid: Allowing the solution to cool too quickly can sometimes inhibit crystal formation. It is best to let the solution cool slowly to room temperature before placing it in an ice bath.[2][8]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[2] To resolve this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool more slowly to encourage the formation of crystals over oil droplets.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can be disappointing but is often rectifiable. Here are some potential causes and solutions:
-
Excessive solvent: As mentioned previously, using too much solvent is a primary cause of low yield.[5] Always use the minimum amount of hot solvent required to dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete crystallization: Make sure to cool the solution for a sufficient amount of time, including in an ice bath, to maximize the precipitation of the crystals.[9] You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again, though this crop may be less pure.[5][9]
Q6: My purified crystals are colored, but the pure compound should be colorless. What happened?
A6: Colored impurities may be present in your crude sample. If these impurities are soluble in the recrystallization solvent, they can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be aware that using an excess of charcoal can also adsorb some of your desired product, leading to a lower yield.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds at Room Temperature (~20-25°C)
The following table summarizes the solubility of compounds structurally similar to this compound in various common laboratory solvents. This data can be used as a preliminary guide for solvent selection. Note: Some values are estimated based on the solubility of structurally similar compounds.
| Solvent | Chemical Formula | Solubility (g/L) | Observations |
| Water | H₂O | ~2.84 | Moderately soluble |
| Ethanol | C₂H₅OH | > 100 (Estimated) | Freely soluble |
| Methanol | CH₃OH | > 100 | Freely soluble |
| Acetone | C₃H₆O | > 100 (Estimated) | Freely soluble |
| Ethyl Acetate | C₄H₈O₂ | ~50 (Estimated) | Soluble |
| Dichloromethane | CH₂Cl₂ | < 1 (Estimated) | Sparingly soluble |
| Chloroform | CHCl₃ | < 1 (Estimated) | Sparingly soluble |
| Hexane | C₆H₁₄ | < 0.1 (Estimated) | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 50 | Very soluble |
Data adapted from solubility information for 2-(4-hydroxyphenyl)propionic acid.[10]
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this compound, a polar solvent like water or a short-chain alcohol is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold fresh solvent to remove any residual soluble impurities.[5]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a desiccator to remove all traces of the solvent.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.
Visualization
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. LabXchange [labxchange.org]
- 9. athabascau.ca [athabascau.ca]
- 10. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for acidic compounds like this compound is improper mobile phase pH.[1][2] If the pH of the mobile phase is close to or above the pKa of the analyte, the compound can exist in both its ionized and un-ionized forms, leading to secondary interactions with the stationary phase and resulting in a tailed peak.[1][2] For acidic compounds, it is crucial to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa to ensure it is fully protonated. The predicted pKa for the carboxylic acid group in structurally similar compounds is around 4.08.[3]
Q2: How does the choice of HPLC column affect peak tailing for this analysis?
A2: The choice of column is critical. For acidic compounds, a modern, high-purity, end-capped C18 column is recommended.[4] End-capping minimizes the number of accessible residual silanol groups on the silica surface.[4] These silanol groups are acidic and can interact with the analyte, causing peak tailing. If you are using an older column or a column that is not end-capped, you are more likely to experience peak tailing.
Q3: Can the sample solvent cause peak tailing?
A3: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to peak distortion, including tailing.[4] It is always best to dissolve the sample in the initial mobile phase whenever possible.[4]
Q4: What role does buffer concentration play in controlling peak tailing?
A4: A buffer is essential for maintaining a stable pH throughout the analysis. Insufficient buffer concentration can lead to pH shifts on the column, causing inconsistent ionization of the analyte and resulting in peak tailing. A buffer concentration of 10-50 mM is generally recommended to ensure a stable pH environment.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak with a noticeable tail
Below is a troubleshooting workflow to address this issue:
Caption: A stepwise guide to troubleshooting peak tailing.
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the retention time and peak symmetry (tailing factor) for an acidic compound like this compound.
| Mobile Phase pH | Retention Time (min) | Tailing Factor (As) | Peak Shape Description |
| 2.5 | 8.2 | 1.1 | Symmetrical |
| 3.5 | 7.5 | 1.3 | Minor Tailing |
| 4.5 (near pKa) | 6.1 | 2.5 | Significant Tailing |
| 5.5 | 4.8 | >3.0 | Severe Tailing/Broadening |
Note: This data is illustrative and serves to demonstrate the general trend. Actual retention times will vary based on the specific method conditions.
Experimental Protocols
Recommended HPLC Method for this compound
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B, and gradually increase to elute the analyte. A starting point could be 10% B, increasing to 90% B over 20 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection:
-
UV at 275 nm
-
-
Injection Volume:
-
10 µL
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Visualization of Analyte-Silanol Interaction
The following diagram illustrates the chemical interaction that leads to peak tailing for acidic compounds when the mobile phase pH is too high.
References
Degradation products of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. The information provided is intended to assist in designing and troubleshooting forced degradation studies to identify potential degradation products under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
Based on its chemical structure, which includes a phenolic hydroxyl group, a carboxylic acid, and two phenyl rings, the following degradation pathways are anticipated:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-type structures. The benzylic carbon (the carbon atom to which the two phenyl rings and the carboxylic acid group are attached) is also a potential site for oxidative cleavage.[1]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, ester derivatives or formulations containing ester-based excipients could be susceptible.[1]
-
Photodegradation: Phenolic compounds can be sensitive to light.[1] Photodegradation may be initiated by the formation of phenoxy radicals, which can then lead to polymerization or further oxidative degradation.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a possible degradation pathway.[1]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
Forced degradation studies are designed to generate potential degradation products.[2] It is recommended to aim for 10-15% degradation of the active pharmaceutical ingredient (API).[3] The following conditions, based on ICH guidelines, can be used as a starting point and adjusted to achieve the target degradation level.[2][4]
| Stress Condition | Suggested Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal | 80°C for 48 hours |
| Photolytic | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) |
Q3: What analytical techniques are suitable for analyzing the degradation products?
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique.[5] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, potentially after derivatization of the parent compound and its degradation products to increase their volatility.[6]
Troubleshooting Guides
Problem 1: No degradation is observed under the initial stress conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Solution: Gradually increase the severity of the conditions. For example:
Problem 2: The parent peak disappears completely, or excessive degradation is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the severity of the conditions by:
-
Decreasing the concentration of the stressor.
-
Lowering the temperature.
-
Shortening the exposure time.
-
Problem 3: Poor peak shape or resolution in the chromatogram.
-
Possible Cause: The analytical method is not optimized.
-
Solution:
-
Mobile Phase: Adjust the mobile phase composition (ratio of aqueous to organic solvent) and pH. Ensure the mobile phase is properly degassed.[1]
-
Column: Ensure the column is properly equilibrated. If the peak shape is still poor, consider trying a different column chemistry (e.g., C8, phenyl).[1]
-
Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times and peak shapes.[1]
-
Problem 4: Extraneous or "ghost" peaks appear in the chromatogram.
-
Possible Cause: Contamination or carryover.
-
Solution:
-
Blank Injection: Inject a blank (mobile phase) to see if the ghost peaks are present.
-
Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it might be carryover. Implement a needle wash step in the autosampler method.[1]
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents.[1]
-
Data Presentation
The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| 0.1 M HCl, 60°C, 48h | 8.2% | 2 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 15.6% | 3 | 0.72, 1.15 |
| 3% H2O2, RT, 24h | 12.1% | 4 | 0.91, 1.28 |
| Thermal, 80°C, 48h | 5.5% | 1 | 0.98 |
| Photolytic (ICH Q1B) | 9.8% | 3 | 0.88, 1.09 |
RRT = Relative Retention Time
Experimental Protocols
The following are generalized protocols for performing forced degradation studies. The exact conditions may need to be optimized for this compound.
1. Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for up to 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize the samples with 1 M NaOH and dilute to a suitable concentration for HPLC analysis.[1]
2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for up to 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 1 M HCl and dilute for HPLC analysis.[1]
3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples and dilute for HPLC analysis.[1]
4. Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, prepare a solution of the drug substance and expose it to the same thermal stress.
-
At the end of the study, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
5. Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure, prepare the samples for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Optimizing Derivatization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid for analysis, typically by gas chromatography (GC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound, which possesses both a phenolic hydroxyl group and a carboxylic acid group. Derivatization is essential to increase the volatility and thermal stability of the analyte for GC analysis.[1][2][3] The two primary derivatization methods are silylation and esterification.
Silylation Troubleshooting
Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) or other silyl group.[1][3]
| Problem | Potential Cause | Recommended Solution |
| No or low product yield (only starting material observed) | Inactive Silylating Reagent: Silylating agents are highly sensitive to moisture and can be deactivated by improper storage or handling.[1][4] | Use a fresh vial of the silylating reagent. Ensure the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) and handled with dry syringes. |
| Presence of Moisture: Trace amounts of water in the sample, solvent, or glassware will react with the silylating agent, reducing the yield.[5][6] | Thoroughly dry the sample before derivatization, for example, by lyophilization or oven drying.[5] Use anhydrous solvents and flame-dry or oven-dry all glassware before use.[5] Consider adding molecular sieves to the reaction mixture.[6] | |
| Insufficient Reagent or Catalyst: The reaction may require a molar excess of the silylating agent and a catalyst to proceed to completion, especially for hindered functional groups.[4] | Increase the molar excess of the silylating agent. For less reactive silylating agents like BSTFA, the addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance reactivity.[7] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. | Heat the reaction mixture. Typical temperatures for silylation reactions range from 60°C to 80°C.[8] Monitor the reaction progress to avoid degradation. | |
| Derivative decomposes during workup or analysis | Hydrolysis: Silyl ethers and esters can be unstable and may hydrolyze back to the parent compound in the presence of protic solvents (e.g., water, alcohols) or on acidic surfaces like standard silica gel.[4] | Use a neutral pH workup and avoid aqueous washes if possible. If purification by column chromatography is necessary, consider using deactivated silica gel.[4] t-Butyldimethylsilyl (t-BDMS) derivatives are significantly more stable to hydrolysis than TMS derivatives.[1] |
| Multiple peaks corresponding to the analyte | Incomplete Derivatization: One functional group (e.g., the phenolic hydroxyl) may be derivatized while the other (e.g., the carboxylic acid) is not, leading to a mixture of partially and fully derivatized products. The reactivity order is generally alcohol > phenol > carboxylic acid > amine > amide. | Increase the reaction time, temperature, or the amount of silylating agent and catalyst. Use a stronger silylating agent. |
Esterification Troubleshooting
Esterification targets the carboxylic acid functionality, often in conjunction with silylation of the phenolic hydroxyl group or through a two-step process. Direct esterification of phenols can be challenging.[9]
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Equilibrium Limitation: Fischer esterification is a reversible reaction, and the presence of water can drive the equilibrium back towards the reactants.[10] | Use a large excess of the alcohol reactant to shift the equilibrium towards the product.[11] Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the carboxylic acid.[11] | Increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[11] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[11] | Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.[11][12] | |
| Significant Side Product Formation | Dehydration or Etherification: Strong acid catalysts and high temperatures can lead to side reactions such as dehydration of the alcohol or etherification of the phenol.[13] | Use milder reaction conditions or a different catalytic system. Consider using a carbodiimide coupling agent for esterification, which can be more selective.[14][15] |
| Challenging Product Purification | Removal of Excess Reagents: Separating the desired ester from a large excess of the alcohol reactant and the acid catalyst can be difficult. | After the reaction, neutralize the acid catalyst with a base. Remove the excess alcohol by distillation or under reduced pressure.[11] Purify the product by liquid-liquid extraction, followed by column chromatography or recrystallization.[11] |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is better for this compound, silylation or esterification?
A1: Silylation is a one-step method that can derivatize both the phenolic hydroxyl and carboxylic acid groups simultaneously, making it a common choice for GC analysis.[3] Esterification specifically targets the carboxylic acid. A two-step derivatization, such as esterification of the carboxylic acid followed by silylation of the phenol, can also be employed. The choice depends on the analytical requirements, such as the desired volatility and the stability of the derivatives.
Q2: What are the most common silylating agents for this type of molecule?
A2: The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] Often, a catalyst like trimethylchlorosilane (TMCS) is added to BSTFA (e.g., 1% or 10% TMCS) to increase its reactivity, especially for hindered functional groups.[8]
Q3: What solvents are recommended for silylation?
A3: Aprotic solvents are strongly recommended to avoid side reactions with the silylating agent.[4] Common choices include pyridine, acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF).[4][16] Pyridine can also act as a catalyst.[5]
Q4: How can I monitor the progress of my derivatization reaction?
A4: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).[11][17] The disappearance of the starting material and the appearance of the product peak will indicate the reaction's progress.
Q5: My silyl derivative seems to be hydrolyzing in the GC inlet. How can I prevent this?
A5: Ensure the entire GC system, including the carrier gas, is free of moisture. Use a high-purity carrier gas with an inline moisture trap. Ensure the GC inlet liner is deactivated (silanized) to prevent adsorption and potential hydrolysis on active sites.[17] Using more stable derivatives, such as those formed with t-butyldimethylsilyl (t-BDMS) reagents, can also mitigate this issue.[1]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical starting conditions for the derivatization of phenolic acids. These should be considered as a starting point for optimization for this compound.
| Parameter | Silylation | Esterification (Fischer) |
| Derivatizing Agent | BSTFA + 1% TMCS or MSTFA | Alcohol (e.g., Methanol, Ethanol) |
| Catalyst | TMCS (included in some reagents) | Concentrated H₂SO₄ or p-TsOH |
| Solvent | Pyridine, Acetonitrile, DMF | Excess alcohol can serve as solvent |
| Temperature | 60 - 80 °C | Reflux temperature of the alcohol |
| Reaction Time | 30 - 90 minutes[18] | 2 - 4 hours[11][12] |
| Molar Ratio | Excess silylating agent | Excess alcohol (e.g., 10-fold)[19] |
Experimental Protocols
Protocol 1: General Procedure for Silylation
This protocol provides a general method for the silylation of this compound for GC analysis.
-
Sample Preparation: Accurately weigh approximately 1 mg of the dried this compound into a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS or MSTFA).
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: General Procedure for Esterification (Fischer Esterification)
This protocol describes a general method for the esterification of the carboxylic acid group. The resulting product would likely require a subsequent silylation step to derivatize the phenolic hydroxyl group before GC analysis.
-
Reactant Mixture: In a round-bottom flask, dissolve 100 mg of this compound in 5 mL of an alcohol (e.g., methanol).
-
Catalyst Addition: While stirring, slowly add 2-3 drops of concentrated sulfuric acid.[11]
-
Reaction: Heat the mixture to reflux for 2-4 hours.[11] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for Derivatization and GC Analysis
Caption: Workflow for derivatization and analysis.
Logical Relationship for Troubleshooting Silylation Failure
Caption: Troubleshooting logic for failed silylation.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 7. phoenix-sci.com [phoenix-sci.com]
- 8. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 9. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. EP0139252A2 - Esterification of carboxylic acids containing phenol groups - Google Patents [patents.google.com]
- 14. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Preventing photodegradation of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid in experiments
Welcome to the technical support center for 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photodegradation during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow discoloration after being on the benchtop for a few hours. What could be the cause?
A1: Yellowing of solutions containing phenolic compounds is a common indicator of degradation, often initiated by exposure to light (photodegradation). The 4-hydroxyphenyl group in the molecule is susceptible to oxidation, which can be accelerated by light energy, leading to the formation of colored byproducts. To confirm this, you should analyze your sample by HPLC to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q2: What are the primary factors that can accelerate the photodegradation of this compound in my experiments?
A2: Several factors can contribute to the photodegradation of this compound:
-
Light Exposure: Direct exposure to sunlight or artificial laboratory light, especially in the UV range, is the primary driver of photodegradation.
-
Solvent: The choice of solvent can influence the rate of degradation. Solvents that can generate free radicals upon irradiation can accelerate the process.
-
Presence of Photosensitizers: Impurities or other components in your experimental setup that absorb light and transfer the energy to the drug molecule can act as photosensitizers and increase the degradation rate.
-
Oxygen: The presence of dissolved oxygen can lead to photo-oxidation reactions, a common degradation pathway for phenolic compounds.
-
pH: The pH of the solution can affect the stability of the compound, as the ionization state of the phenolic hydroxyl and carboxylic acid groups can influence its susceptibility to photodegradation.
Q3: Are there any recommended storage conditions to minimize photodegradation of this compound solutions?
A3: Yes, to minimize photodegradation, solutions of this compound should be:
-
Stored in amber glass vials or containers that block UV and visible light.
-
If clear containers must be used, they should be wrapped in aluminum foil.
-
Stored in a cool, dark place such as a refrigerator or a light-tight cabinet.
-
If possible, degas the solvent before preparing the solution to minimize dissolved oxygen.
Q4: I need to perform an experiment under illumination. How can I protect my compound from photodegradation?
A4: When light exposure is unavoidable, consider the following protective measures:
-
Use of UV Filters: If your experimental setup allows, use filters to block specific wavelengths of light that are most likely to cause degradation.
-
Addition of Antioxidants/Stabilizers: Incorporating a suitable antioxidant into your solution can help quench free radicals and reactive oxygen species that mediate photodegradation. Common antioxidants for phenolic compounds include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and tocopherol (Vitamin E). The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with your experiment.
-
Work in a Controlled Lighting Environment: If possible, conduct experiments under low-light conditions or use lighting with wavelengths outside the absorption range of your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after light exposure | Photodegradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Implement light-protective measures as described in the FAQs. 3. If degradation is still observed, consider the use of a validated antioxidant. |
| Loss of potency or activity of the compound in a bioassay | Degradation of the active compound due to light exposure. | 1. Perform a forced degradation study (see Experimental Protocols) to correlate light exposure with loss of activity. 2. Re-run the assay with freshly prepared solutions that have been protected from light. 3. Ensure all handling and incubation steps are performed under light-protected conditions. |
| Variability in experimental results between batches | Inconsistent light exposure during sample preparation or experimentation. | 1. Standardize all procedures to minimize light exposure. 2. Use amber volumetric flasks and pipettes. 3. Prepare and handle all samples in a dimly lit room or a glove box with UV-filtered light. |
Experimental Protocols
Protocol: Forced Photodegradation Study of this compound
This protocol is designed to intentionally degrade the compound under controlled light conditions to understand its photostability and identify potential degradation products.
1. Materials:
-
This compound
-
HPLC-grade methanol (or another suitable solvent)
-
Amber and clear glass vials with caps
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Test Sample: Transfer an aliquot of the stock solution into a clear glass vial.
-
Control Sample: Transfer an equal aliquot of the stock solution into an amber glass vial (or a clear vial wrapped in aluminum foil).
-
-
Light Exposure:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain the temperature inside the chamber at a controlled level (e.g., 25 °C).
-
-
Time Points: Withdraw aliquots from both the test and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis:
-
Analyze the withdrawn aliquots by HPLC to determine the concentration of the parent compound and the formation of any degradation products.
-
Use a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at the lambda max of the compound).
-
For identification of unknown peaks, analyze the samples using LC-MS.
-
3. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for the test sample relative to the control sample.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Characterize the degradation products based on their mass spectral data.
Visualizations
Signaling Pathways and Workflows
Caption: Potential photodegradation pathway and preventative measures.
Caption: Workflow for conducting a photostability study.
Technical Support Center: Crystallization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: The primary challenges in crystallizing this compound often stem from its molecular structure, which includes both polar (hydroxyl and carboxylic acid) and non-polar (two phenyl rings) functionalities. This can lead to issues such as:
-
Oiling out: The compound may separate from the solution as a liquid oil rather than solid crystals, especially from highly polar or non-polar solvents.
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different physical properties. Controlling the desired polymorph can be challenging.
-
Slow or no crystal growth: Difficulty in nucleation and crystal growth can be due to high solubility in the chosen solvent or the presence of impurities.
-
Solvent selection: Identifying a suitable single solvent or a solvent/anti-solvent system that provides a good solubility differential with temperature can be complex.
Q2: How does the structure of this compound influence solvent selection?
A2: The molecule's amphiphilic nature dictates a nuanced approach to solvent selection. The polar hydroxyl and carboxylic acid groups allow for hydrogen bonding and solubility in polar solvents like alcohols and acetone. The two phenyl rings contribute to its solubility in aromatic and less polar organic solvents. A successful crystallization often relies on a solvent that is a good solvent when hot but a poor solvent when cold.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is the separation of a solute from a solution as a liquid phase rather than a crystalline solid. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To prevent this, you can:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Use a more dilute solution: Adding a small amount of hot solvent to the oiled-out mixture can sometimes dissolve the oil, after which slow cooling can promote crystallization.
-
Change the solvent system: Employing a two-solvent system can sometimes mitigate oiling out.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not sufficiently supersaturated (too much solvent was used).2. The cooling process is too rapid.3. Nucleation is inhibited. | 1. Evaporate some of the solvent to increase the concentration.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The compound "oils out" instead of crystallizing. | 1. The solution is too concentrated.2. The cooling rate is too fast.3. The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. | 1. Add a small amount of hot solvent to dissolve the oil and then cool slowly.2. Decrease the rate of cooling.3. Select a solvent with a lower boiling point or use a co-solvent system. |
| The resulting crystals are impure. | 1. The cooling process was too fast, trapping impurities.2. The crystals were not washed properly after filtration.3. The chosen solvent also dissolved impurities that co-precipitated. | 1. Recrystallize the material, ensuring a slow cooling rate.2. Wash the filtered crystals with a small amount of the cold crystallization solvent.3. Choose a different solvent system where the impurities are either highly soluble or insoluble. |
| Formation of different crystal forms (polymorphs). | 1. Different crystallization conditions (solvent, temperature, cooling rate) can favor different polymorphs. | 1. To obtain a consistent polymorphic form, it is crucial to precisely control and document all crystallization parameters. Seeding with a crystal of the desired polymorph can help. |
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
Disclaimer: The following data are estimations based on the solubility of structurally similar compounds and general principles of solubility. Experimental verification is recommended.
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Notes |
| Water | Sparingly Soluble | Moderately Soluble | The presence of two phenyl rings significantly reduces water solubility compared to simpler phenolic acids. |
| Methanol | Soluble | Freely Soluble | Good potential for single-solvent recrystallization. |
| Ethanol | Soluble | Freely Soluble | Similar to methanol, a good candidate for single-solvent recrystallization. |
| Acetone | Soluble | Freely Soluble | Another potential single-solvent option. |
| Ethyl Acetate | Moderately Soluble | Soluble | May be a suitable solvent for recrystallization. |
| Toluene | Sparingly Soluble | Moderately Soluble | The aromatic nature of toluene interacts favorably with the phenyl rings. Could be a good solvent for recrystallization. |
| Hexane | Insoluble | Sparingly Soluble | A potential anti-solvent in a two-solvent system with a more polar solvent. |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | May have limited utility due to its volatility. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but soluble when heated. Methanol, ethanol, or a mixture of water and a polar organic solvent are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible. A common pair would be a polar solvent like ethanol (solvent) and water (anti-solvent), or a moderately polar solvent like ethyl acetate (solvent) and hexane (anti-solvent).
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "solvent".
-
Addition of Anti-solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "solvent" until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from the single-solvent protocol.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Technical Support Center: Purification of Synthetic 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthetic 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My compound does not crystallize from the solution upon cooling.
A1: This is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a seed crystal.
-
-
Increase Supersaturation:
-
Evaporation: Reduce the volume of the solvent by gentle heating or under a stream of nitrogen to increase the concentration of the compound.
-
Antisolvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "antisolvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
-
Re-evaluate Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with different solvents or solvent mixtures.
Q2: The recrystallized product is still impure, as indicated by TLC or melting point analysis.
A2: Impurities can be trapped within the crystal lattice or adhere to the crystal surface. Consider the following:
-
Cooling Rate: Too rapid cooling can lead to the trapping of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing: Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Second Recrystallization: A second recrystallization step is often necessary to achieve high purity.
-
Choice of Solvent: The impurity may have similar solubility properties to your desired compound in the chosen solvent. A different solvent system may provide better separation.
Q3: My product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly supersaturated.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Add More Solvent: Increase the amount of solvent to reduce the saturation level.
-
Redissolve and Recrystallize: Heat the solution to redissolve the oil, then try cooling it more slowly or adding a seed crystal.
Column Chromatography Issues
Q1: I am getting poor separation of my compound from an impurity on the silica gel column.
A1: Achieving good separation in column chromatography depends heavily on the choice of the mobile phase.
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent systems (eluent). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and a significant difference in Rf values between your compound and the impurities.
-
Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the eluent. If they are sticking to the column (low Rf), increase the polarity. For acidic compounds like this compound, adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.[1]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Q2: The compound is streaking on the TLC plate and the column.
A2: Streaking is often caused by overloading the sample or interactions between the compound and the stationary phase.
-
Reduce Sample Load: Do not overload the column with the crude product.
-
Modify the Mobile Phase: For acidic compounds, streaking can occur due to ionization on the silica gel. Adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can suppress this ionization and lead to sharper bands.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
A1: Based on common synthetic routes for similar compounds, potential impurities could include:
-
Unreacted Starting Materials: Such as 4-hydroxybenzaldehyde, phenylacetic acid, or their derivatives, depending on the synthetic pathway.
-
Side Products: Byproducts from competing reactions like self-condensation of starting materials or incomplete reactions.
-
Isomers: Positional isomers of the hydroxyphenyl group if the starting materials are not regiochemically pure.
Q2: Which purification technique is better for my compound: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice for solid compounds if the impurities have significantly different solubilities than the desired product in a particular solvent. It is generally a simpler and less solvent-intensive technique.
-
Column chromatography is more versatile and can separate compounds with very similar properties. It is particularly useful when dealing with multiple impurities or when recrystallization fails to yield a pure product.
Q3: How can I determine the purity of my final product?
A3: Several analytical techniques can be used to assess the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range. The reported melting point for this compound is in the range of 129-131 °C.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method. A chromatogram of a pure compound will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities by showing extra peaks in the spectrum.
Data Presentation
The following tables provide representative data for the purification of this compound. Note: This data is illustrative and may vary based on the specific experimental conditions.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (by HPLC) |
| Water | Insoluble | Sparingly Soluble | Slow, small needles | 95% |
| Ethanol/Water (80:20) | Sparingly Soluble | Soluble | Good, well-formed prisms | 98% |
| Ethyl Acetate/Hexane | Soluble | Very Soluble | Oiled out initially | N/A |
| Toluene | Insoluble | Sparingly Soluble | Slow, fine powder | 96% |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate + 0.5% Acetic Acid) | Rf of Product | Rf of Major Impurity | Separation | Purity (by HPLC) |
| 90:10 | 0.65 | 0.75 | Poor | 90% |
| 80:20 | 0.45 | 0.60 | Moderate | 95% |
| 70:30 | 0.30 | 0.48 | Good | >99% |
| 60:40 | 0.15 | 0.30 | Good but slow elution | >99% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., an 80:20 ethanol/water mixture).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of approximately 0.3. A common eluent system for this type of compound is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30 Hexane:Ethyl Acetate + 0.5% Acetic Acid).[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Enhancing the Stability of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
Issue 1: Discoloration or Change in Appearance of the Compound
-
Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint over time. What could be the cause and how can I prevent it?
-
Answer: Discoloration is a common indicator of degradation, particularly oxidation of the phenolic hydroxyl group. Exposure to light, oxygen, and elevated temperatures can accelerate this process.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container (e.g., amber glass vial) at the recommended temperature (typically 2-8°C)[1].
-
Inert Atmosphere: For highly sensitive applications, consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.
-
Purity Check: Verify the purity of the compound using a suitable analytical method like HPLC. The presence of impurities can sometimes catalyze degradation.
-
-
Issue 2: Decreased Potency or Altered Biological Activity
-
Question: I'm observing a decrease in the expected biological activity of my this compound in my assays. Could this be a stability issue?
-
Answer: Yes, a loss of potency is a strong indication of chemical degradation. The degradation products may have reduced or no biological activity.
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative analysis (e.g., HPLC-UV) to determine the accurate concentration of the active compound in your sample. Compare this with the initial concentration.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[2][3][4]
-
Formulation Review: If the compound is in a formulation, interactions with excipients could be a cause.[5] Review the compatibility of all components.
-
-
Issue 3: Poor Solubility or Precipitation in Solution
-
Question: My this compound, which was previously soluble in my chosen solvent, is now showing poor solubility or is precipitating out of solution. Why is this happening?
-
Answer: This could be due to the formation of less soluble degradation products or polymerization. Changes in pH of the solution can also affect the solubility of this carboxylic acid derivative.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your solution. The solubility of phenolic acids is pH-dependent.[6][7][8][9] Adjusting the pH might redissolve the compound, but be aware that alkaline pH can accelerate the degradation of some phenolic compounds.[6][9]
-
Filtration and Analysis: Filter the precipitate and analyze both the precipitate and the supernatant to identify the components. This can help determine if degradation has occurred.
-
Solvent Purity: Ensure the solvent used is of high purity and has not degraded over time.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: For long-term stability, the solid compound should be stored in a well-closed, light-resistant container at refrigerated temperatures (2°C - 8°C).[1] To further minimize degradation, especially from oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Q2: How should I prepare solutions of this compound for experiments to ensure stability?
-
A2: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8°C) in light-protected containers. The choice of solvent is also critical; ensure the compound is stable in the chosen solvent system. For aqueous solutions, buffering at a slightly acidic pH may enhance stability, as phenolic compounds are often more stable under these conditions.[7]
-
Degradation
-
Q3: What are the primary degradation pathways for this compound?
-
A3: Due to its phenolic and carboxylic acid functional groups, the primary degradation pathways include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type structures.[2]
-
Photodegradation: Exposure to UV light can lead to the formation of free radicals and subsequent degradation.[2] Aromatic carboxylic acids can also undergo photodegradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the propionic acid side chain may occur.[2]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, formulated products containing ester derivatives would be susceptible.[2]
-
-
Stability Enhancement
-
Q4: How can I enhance the stability of this compound in my formulations?
-
A4: Several strategies can be employed:
-
Addition of Antioxidants: Including antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherols can help prevent oxidative degradation.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.
-
Encapsulation: Encapsulating the compound in systems like cyclodextrins, liposomes, or polymeric micro/nanoparticles can provide a protective barrier against environmental factors like light, oxygen, and moisture.[7][10][11][12]
-
pH Control: Maintaining an optimal pH in liquid formulations is crucial. For many phenolic compounds, a slightly acidic pH is favorable for stability.[7]
-
-
Data Presentation
The following tables provide illustrative quantitative data on the degradation of phenolic compounds under various stress conditions. This data is representative of the behavior of compounds structurally similar to this compound and is intended to serve as a guide for stability study design.
Table 1: Illustrative Forced Degradation of a Phenolic Compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Major Degradants |
| 0.1 M HCl | 24 | 60 | ~15% | 2 |
| 0.1 M NaOH | 8 | 60 | ~25% | 3 |
| 10% H₂O₂ | 24 | 25 (Room Temp) | ~30% | 4 |
| Thermal | 48 | 80 | ~10% | 1 |
| Photolytic (ICH Q1B) | - | 25 (Room Temp) | ~20% | 2 |
Table 2: Illustrative Long-Term Stability of a Phenolic Compound at Different Temperatures
| Storage Temperature (°C) | Time (Months) | % Assay of Active Compound |
| 4 | 0 | 100.0 |
| 6 | 99.5 | |
| 12 | 98.9 | |
| 24 | 97.5 | |
| 25 | 0 | 100.0 |
| 6 | 97.2 | |
| 12 | 94.8 | |
| 24 | 90.1 | |
| 40 | 0 | 100.0 |
| 3 | 92.5 | |
| 6 | 85.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with 1 M NaOH, and dilute for HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 8 hours. At appropriate time points, withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.[2]
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent at 80°C for 48 hours.[2]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a photodiode array detector).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.[2]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
Minimizing by-product formation in 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: I am observing a significant amount of unreacted 4-hydroxybenzaldehyde in my reaction mixture after attempting a condensation reaction. What are the potential causes and solutions?
Answer:
Low conversion of 4-hydroxybenzaldehyde can be attributed to several factors. A primary cause can be suboptimal reaction conditions. The choice of base catalyst and solvent is critical in condensation reactions like the Knoevenagel or Perkin reactions. If using a base like piperidine or pyridine, ensure it is fresh and used in the correct stoichiometric ratio.
Another factor can be the presence of moisture, which can hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction temperature also plays a crucial role; while higher temperatures can increase the reaction rate, excessively high temperatures may lead to degradation of starting materials or products. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Question 2: My final product is contaminated with a significant amount of the unsaturated intermediate, 3-(4-Hydroxyphenyl)-2-phenylcinnamic acid. How can I improve the reduction step?
Answer:
Incomplete reduction of the cinnamic acid intermediate is a common issue. The efficiency of catalytic hydrogenation is highly dependent on the catalyst activity, hydrogen pressure, and solvent choice.
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Old or improperly stored catalysts can have significantly reduced activity. The catalyst loading should also be optimized; typically, 5-10 mol% is used.
-
Hydrogen Pressure: Some reductions may require higher hydrogen pressure to proceed to completion. If you are performing the reaction at atmospheric pressure, consider using a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure.
-
Solvent: The choice of solvent can influence the reaction rate and efficiency. Commonly used solvents for this type of reduction include ethanol, methanol, and ethyl acetate. Ensure the solvent is of high purity.
-
Purity of the Intermediate: Impurities from the previous condensation step can poison the catalyst. It is advisable to purify the 3-(4-Hydroxyphenyl)-2-phenylcinnamic acid before proceeding with the hydrogenation.
Question 3: I am observing by-products that appear to be related to the phenolic hydroxyl group. How can I prevent these side reactions?
Answer:
The phenolic hydroxyl group is reactive and can participate in side reactions, especially under harsh basic or acidic conditions, or at elevated temperatures. To minimize these by-products, consider the following strategies:
-
Protection of the Hydroxyl Group: A common strategy is to protect the phenolic hydroxyl group as an ether (e.g., benzyl or methyl ether) or an ester before carrying out the main synthetic steps. The protecting group can then be removed in the final step of the synthesis.
-
Mild Reaction Conditions: Employing milder reaction conditions can help prevent side reactions. This includes using less aggressive bases or acids and maintaining lower reaction temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol group, which can lead to colored impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic routes include:
-
Perkin or Knoevenagel Condensation: Reaction of 4-hydroxybenzaldehyde with phenylacetic acid or its derivatives, followed by reduction of the resulting cinnamic acid derivative.
-
Reformatsky Reaction: Reaction of 4-hydroxybenzaldehyde with an α-bromo phenylacetate ester in the presence of zinc, followed by hydrolysis.
-
Friedel-Crafts Acylation/Alkylation followed by rearrangement and oxidation/reduction steps.
Q2: What are some of the expected by-products in the synthesis of this compound?
A2: Based on common synthetic routes, potential by-products include:
-
Unreacted starting materials (e.g., 4-hydroxybenzaldehyde, phenylacetic acid).
-
The unsaturated intermediate (3-(4-Hydroxyphenyl)-2-phenylcinnamic acid) from incomplete reduction.
-
Products from self-condensation of starting materials.
-
By-products from reactions involving the phenolic hydroxyl group (e.g., O-acylation, O-alkylation if corresponding reagents are present).
-
Over-alkylation or over-reduction products depending on the specific reagents and conditions used.
Q3: How can I purify the final product?
A3: Purification of this compound can typically be achieved by:
-
Crystallization: This is a highly effective method for purifying solid organic compounds. Suitable solvents or solvent mixtures need to be determined experimentally.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from by-products with different polarities.
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous layer.
Data Presentation
Table 1: Troubleshooting Guide for By-product Minimization
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of unreacted 4-hydroxybenzaldehyde | Incomplete condensation reaction | Optimize base catalyst, ensure anhydrous conditions, monitor reaction temperature and time. |
| Presence of 3-(4-Hydroxyphenyl)-2-phenylcinnamic acid in the final product | Incomplete reduction | Use fresh catalyst, increase hydrogen pressure, purify the intermediate before reduction. |
| Formation of colored impurities | Oxidation of the phenolic hydroxyl group | Perform the reaction under an inert atmosphere. |
| Presence of O-acylated/O-alkylated by-products | Reaction at the phenolic hydroxyl group | Protect the hydroxyl group before subsequent steps, use milder reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation and Subsequent Reduction
Step 1: Synthesis of 3-(4-Hydroxyphenyl)-2-phenylcinnamic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and phenylacetic acid (1.1 eq) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 115°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude 3-(4-Hydroxyphenyl)-2-phenylcinnamic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Reduction to this compound
-
Dissolve the purified 3-(4-Hydroxyphenyl)-2-phenylcinnamic acid from Step 1 in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) or bubble hydrogen gas through the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for by-product formation in the synthesis.
Validation & Comparative
A Comparative Analysis of Cyclooxygenase Inhibition: 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid versus Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory profiles of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the less-characterized compound, 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. While extensive experimental data is available for ibuprofen, this document highlights the current data gap for this compound and offers a predictive analysis based on established structure-activity relationships within the 2-phenylpropanoic acid class of molecules.
Executive Summary
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 isoforms, with a well-documented mechanism of action and a range of reported inhibitory concentrations. In contrast, there is a notable absence of publicly available experimental data on the COX inhibitory activity of this compound. Based on the core structural features it shares with other active profens—namely the carboxylic acid moiety and the α-methyl group—it is hypothesized that this compound may also exhibit COX inhibitory properties. However, the influence of the 4-hydroxyphenyl substituent in place of ibuprofen's 4-isobutylphenyl group on potency and isoform selectivity remains to be experimentally determined. This guide presents the known data for ibuprofen and provides the necessary experimental framework for the future evaluation of this compound.
Quantitative Data on COX Inhibition
The inhibitory potency of a compound against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 can be expressed as the selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Table 1: In Vitro COX Inhibition Data for Ibuprofen
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12 - 13 | 80 - 370 | 0.035 - 0.15 | [1][2][3] |
Note: IC50 values for ibuprofen can vary between studies due to different experimental conditions, such as the source of the enzymes (e.g., human, ovine) and the assay type (e.g., purified enzyme vs. whole blood assay). The data presented here reflects a range from published literature to provide a comprehensive view.[3]
This compound: To date, no peer-reviewed studies providing IC50 values for the inhibition of COX-1 or COX-2 by this compound have been identified.
Structure-Activity Relationship (SAR) and Predictive Analysis
The 2-phenylpropanoic acid scaffold is a well-established pharmacophore for COX inhibition.[4] Key structural features that govern the activity of this class of compounds include:
-
Carboxylic Acid Moiety: This group is crucial for binding to the active site of COX enzymes, typically forming an ionic bond with a key arginine residue (Arg120).[4]
-
α-Methyl Group: The presence of a methyl group on the carbon adjacent to the carboxylic acid is a common feature of "profens" and is important for their anti-inflammatory activity. The (S)-enantiomer is generally the more active form.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of COX inhibition by interacting with a hydrophobic channel in the enzyme's active site.[4]
Ibuprofen possesses a 4-isobutylphenyl group, which contributes to its binding affinity.
This compound retains the essential carboxylic acid and α-methyl groups, suggesting it has the potential for COX inhibition. The key difference lies in the substitution on the phenyl ring—a hydroxyl group at the para position. Phenolic moieties are present in various biologically active compounds and can participate in hydrogen bonding.[5] This could potentially alter the binding affinity and selectivity for the COX isoforms compared to ibuprofen's isobutyl group. Experimental validation is necessary to determine the precise effect of this substitution.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the COX inhibitory activity of a test compound.
In Vitro COX Inhibition Assay (Purified Enzyme)
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be measured spectrophotometrically.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and the respective COX enzyme.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of NSAID activity as it accounts for factors like protein binding.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting.[6]
-
COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) after stimulating whole blood with lipopolysaccharide (LPS), which induces COX-2 expression.[6]
Materials:
-
Freshly drawn human blood from healthy, drug-free donors
-
Test compound dissolved in a suitable solvent
-
Lipopolysaccharide (LPS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2
Procedure for COX-1 Inhibition:
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes).
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using an ELISA kit.
-
The IC50 value for COX-1 is calculated by determining the concentration of the drug that causes a 50% reduction in TXB2 production compared to the vehicle control.
Procedure for COX-2 Inhibition:
-
Aliquots of whole blood are incubated with LPS and various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours) at 37°C to induce COX-2 expression and PGE2 synthesis.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using an ELISA kit.
-
The IC50 value for COX-2 is calculated by determining the concentration of the drug that causes a 50% reduction in PGE2 production compared to the vehicle control.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow.
Conclusion
Ibuprofen is a well-characterized, non-selective COX inhibitor with a wealth of supporting experimental data. In contrast, this compound represents a knowledge gap in the field of NSAID research. While its chemical structure suggests potential COX inhibitory activity, this has yet to be confirmed through empirical evidence. The experimental protocols detailed in this guide provide a clear path for the evaluation of this and other novel compounds. Future research to determine the IC50 values of this compound against COX-1 and COX-2 is essential to understand its therapeutic potential and safety profile relative to established drugs like ibuprofen.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Efficacy of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and Ciprofloxacin
Disclaimer: This guide provides a comparative overview of the antimicrobial efficacy of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and the well-established antibiotic, ciprofloxacin. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search revealed no available data on the antimicrobial activity of this compound. Therefore, for illustrative purposes, this guide utilizes data for a structurally related compound, 3-(4-hydroxyphenyl)propionic acid (phloretic acid) . The data presented for this compound should not be considered representative of this compound.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. This guide provides a comparative analysis of the established fluoroquinolone antibiotic, ciprofloxacin, and an illustrative compound, 3-(4-hydroxyphenyl)propionic acid. Ciprofloxacin is a broad-spectrum antibiotic with a well-defined mechanism of action and extensive clinical use.[1][2][3] In contrast, the antimicrobial properties of many phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid, are less characterized but represent a potential area for new drug discovery.[4]
Quantitative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of ciprofloxacin and the illustrative compound, 3-(4-hydroxyphenyl)propionic acid. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 0.1 - 0.5 | [5][6] |
| Escherichia coli | 0.01 - 0.5 | [5][6] |
| Staphylococcus aureus | 0.25 - 0.5 | [5][6] |
Table 2: Minimum Inhibitory Concentration (MIC) of 3-(4-hydroxyphenyl)propionic acid against various bacterial strains.
| Bacterial Strain | MIC (mM) | MIC (µg/mL) | Reference |
| Listeria monocytogenes | 11.0 (average for 6 strains) | 1827.9 | [7] |
Note: Data for 3-(4-hydroxyphenyl)propionic acid is limited and the reported efficacy is significantly lower than that of ciprofloxacin. The conversion from mM to µg/mL is based on a molar mass of 166.17 g/mol for 3-(4-hydroxyphenyl)propionic acid.
Mechanism of Action
Ciprofloxacin
Ciprofloxacin is a bactericidal antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[2]
Caption: Mechanism of action of Ciprofloxacin.
3-(4-hydroxyphenyl)propionic acid
The precise antimicrobial mechanism of 3-(4-hydroxyphenyl)propionic acid is not well-elucidated. However, phenolic acids are generally believed to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The presence of the hydroxyl group on the phenyl ring is thought to play a role in its activity.
Caption: Postulated antimicrobial mechanisms of phenolic acids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for both ciprofloxacin and 3-(4-hydroxyphenyl)propionic acid are typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Experimental Workflow:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another suitable growth medium.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Based on the available data, ciprofloxacin demonstrates potent, broad-spectrum antimicrobial activity against a wide range of clinically relevant bacteria. In contrast, the illustrative compound, 3-(4-hydroxyphenyl)propionic acid, shows significantly weaker antimicrobial efficacy. It is crucial to reiterate that no data exists for the antimicrobial activity of this compound, and further research is required to determine its potential as an antimicrobial agent. This guide highlights the importance of rigorous experimental evaluation in the discovery and development of new antimicrobial drugs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimal inhibitory concentrations of undissociated lactic, acetic, citric and propionic acid for Listeria monocytogenes under conditions relevant to cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
A Comparative Analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid and Doxorubicin in Oncology
A direct comparative analysis of the anticancer activity between 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and the well-established chemotherapeutic agent doxorubicin is currently challenging due to a lack of specific experimental data on this compound in publicly available scientific literature. While research into the anticancer potential of various phenylpropanoic acid derivatives is an active area of investigation, specific cytotoxic and mechanistic data for this particular compound remains elusive.
This guide, therefore, provides a comprehensive overview of the known anticancer properties of doxorubicin and presents available data on structurally related phenylpropanoic acid derivatives to offer a conceptual comparison and highlight the potential of this class of compounds. Researchers are advised to treat the information on phenylpropanoic acid derivatives as indicative of the potential of the broader chemical class, rather than as a direct evaluation of this compound.
Doxorubicin: A Potent and Widely Used Anthracycline
Doxorubicin is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast, lung, ovarian, and various leukemias and lymphomas.[1] Its potent anticancer effects stem from a multi-faceted mechanism of action that primarily targets the genetic material of cancer cells.
Mechanism of Action of Doxorubicin
Doxorubicin exerts its cytotoxic effects through several key mechanisms:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, a process that disrupts DNA replication and transcription, ultimately leading to cell death.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which then reacts with oxygen to produce superoxide radicals and other ROS.[4] This surge in oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to apoptosis.[3][4]
These actions collectively trigger cell cycle arrest and induce programmed cell death (apoptosis), effectively halting the proliferation of cancerous cells.[3][5]
Phenylpropanoic Acid Derivatives: An Emerging Class of Anticancer Agents
While specific data on this compound is unavailable, studies on related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, suggest that this chemical scaffold holds promise for anticancer drug development.[6][7] These derivatives have demonstrated cytotoxic activity against various cancer cell lines, indicating their potential to inhibit cancer cell growth.[6][8]
Putative Mechanisms of Action
The precise mechanisms of action for many phenylpropanoic acid derivatives are still under investigation. However, some studies suggest potential pathways:
-
Modulation of Reactive Oxygen Species (ROS): Some derivatives have exhibited antioxidant properties, which could play a role in modulating the tumor microenvironment.[7][8]
-
Targeting Key Signaling Proteins: In silico studies on some derivatives suggest potential interactions with proteins crucial for cancer cell survival and proliferation, such as SIRT2 and EGFR.[8]
It is important to reiterate that these are proposed mechanisms for related compounds and may not be directly applicable to this compound.
Quantitative Data: A Comparative Overview
The following tables summarize the available quantitative data for doxorubicin and selected phenylpropanoic acid derivatives.
Table 1: Cytotoxicity of Doxorubicin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | > 20 | 24 |
| HeLa | Cervical Carcinoma | 2.9 | 24 |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 |
| UMUC-3 | Bladder Carcinoma | 5.1 | 24 |
| BFTC-905 | Bladder Carcinoma | 2.3 | 24 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data sourced from multiple studies and can vary based on experimental conditions.[4][5]
Table 2: Cytotoxicity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Lung Cancer Cells
| Compound | Effect on Cell Viability | Notes |
| Derivative 12 | Reduced viability by ~50% | Also suppressed cell migration |
| Derivative 20 | Reduced viability by ~50% | Potent antioxidant properties |
| Derivative 21 | Reduced viability by ~50% | Also suppressed cell migration |
| Derivative 22 | Reduced viability by ~50% | Also suppressed cell migration |
| Derivative 29 | Reduced viability by ~50% | Also suppressed cell migration |
Data is based on a single concentration screening and represents the percentage of viable cells remaining after treatment. This data indicates that certain derivatives have cytotoxic effects but does not provide specific IC50 values.[6][7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., doxorubicin or a phenylpropanoic acid derivative) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams created using Graphviz (DOT language) illustrate the primary signaling pathway of doxorubicin and a general workflow for cytotoxicity testing.
Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.
Caption: A generalized experimental workflow for determining cytotoxicity using the MTT assay.
Conclusion
Doxorubicin remains a potent and clinically vital anticancer drug with well-characterized mechanisms of action. While the specific compound this compound lacks direct anticancer data, the broader class of phenylpropanoic acid derivatives is emerging as a promising area for cancer research. The available data on related derivatives suggest potential cytotoxic effects that warrant further investigation.
Future research should focus on synthesizing and evaluating the anticancer activity of this compound to determine its specific cytotoxicity, mechanism of action, and potential as a therapeutic agent. Direct comparative studies with established drugs like doxorubicin will be crucial in assessing its true potential in the landscape of cancer therapy.
References
- 1. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 8. benchchem.com [benchchem.com]
Comparative study of phenylpropanoic acid derivatives as GPR40 agonists
A Comparative Guide to Phenylpropanoic Acid Derivatives as GPR40 Agonists for Researchers and Drug Development Professionals
This guide provides a comparative analysis of key phenylpropanoic acid derivatives that function as agonists for G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3] This document presents a compilation of performance data, detailed experimental protocols for key assays, and visualizations of the GPR40 signaling pathway and a typical experimental workflow.
Performance Data of Phenylpropanoic Acid GPR40 Agonists
The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of selected phenylpropanoic acid derivatives as GPR40 agonists. It is important to note that assay conditions, such as the cell line used and the presence of serum or albumin, can influence these values.
| Compound Name | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference(s) |
| AMG-837 | Calcium Mobilization (Aequorin) | CHO (human GPR40) | 13.5 | Partial Agonist (29% vs. natural ligands) | [4][5] |
| Calcium Mobilization (Aequorin) | CHO (human GPR40) | 13.5 ± 0.8 | Not specified | [5] | |
| Inositol Phosphate Accumulation | A9 (mouse GPR40) | 11.0 ± 0.05 | Not specified | [4] | |
| Glucose-Stimulated Insulin Secretion | Mouse Islets | 142 ± 20 | Not specified | [5] | |
| TUG-424 | Not specified | Not specified | 32 | Not specified | [6][7] |
| TAK-875 | Inositol Phosphate Accumulation | CHO (human GPR40) | 72 | Not specified | [2][8] |
| Calcium Mobilization (FLIPR) | CHO (human GPR40) | 14 | Not specified | [9] |
GPR40 Signaling Pathway
Activation of GPR40 by its agonists, such as phenylpropanoic acid derivatives, primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[10][11] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10] The resulting increase in intracellular calcium is a key signal that potentiates the exocytosis of insulin granules in a glucose-dependent manner.[2][3] Some studies also suggest that GPR40 can signal through Gαs and β-arrestin pathways, which may contribute to its overall physiological effects.[12][13]
GPR40 signaling cascade upon agonist binding.
Experimental Workflow for GPR40 Agonist Evaluation
The evaluation of novel phenylpropanoic acid derivatives as GPR40 agonists typically follows a multi-step experimental workflow. This process begins with primary in vitro screening assays to determine the potency and efficacy of the compounds, followed by secondary assays in more physiologically relevant systems, and finally in vivo studies to assess their therapeutic potential.
Typical workflow for evaluating GPR40 agonists.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay is a common primary screening method to identify and characterize GPR40 agonists by measuring changes in intracellular calcium concentration upon receptor activation.[14][15][16]
Objective: To determine the potency (EC50) of phenylpropanoic acid derivatives in activating GPR40.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (an anion transport inhibitor, optional but recommended for some cell lines).
-
Test compounds (phenylpropanoic acid derivatives) and a reference agonist.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer, with the addition of probenecid if necessary. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer at a concentration that is 4 times the final desired concentration.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument's liquid handler will then add the compound solutions to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence (maximum signal minus baseline) is proportional to the intracellular calcium concentration.
-
Plot the fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger, inositol monophosphate.[2][17]
Objective: To confirm the Gq-coupling of GPR40 agonists and determine their potency.
Materials:
-
HEK293 or CHO cells expressing GPR40.
-
IP1 accumulation assay kit (commercially available, e.g., from Cisbio).
-
Cell culture and assay buffers as per the kit instructions.
-
Test compounds and a reference agonist.
-
White 384-well assay plates.
-
Plate reader capable of measuring HTRF (Homogeneous Time-Resolved Fluorescence).
Procedure:
-
Cell Plating: Plate the GPR40-expressing cells in a 384-well plate and incubate overnight.
-
Compound Stimulation: Remove the culture medium and add the stimulation buffer containing serial dilutions of the test compounds. Incubate for the time recommended by the assay kit manufacturer (e.g., 30 minutes at 37°C).
-
Cell Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents to each well to lyse the cells and initiate the detection reaction. Incubate in the dark at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio according to the manufacturer's instructions.
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Determine the EC50 values from the resulting dose-response curves.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay is crucial for evaluating the physiological effect of GPR40 agonists on insulin secretion from pancreatic islets.[1][18][19]
Objective: To assess the ability of phenylpropanoic acid derivatives to potentiate insulin secretion in the presence of high glucose.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats).
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
-
Low glucose KRBB (e.g., 2.8 mM glucose).
-
High glucose KRBB (e.g., 16.7 mM glucose).
-
Test compounds.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: After isolation, allow the islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (e.g., 5-10 islets per well). Pre-incubate the islets in low glucose KRBB for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: Replace the pre-incubation buffer with fresh low glucose KRBB (with or without test compounds) and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the buffer with high glucose KRBB (with or without test compounds) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Analysis:
-
Normalize the insulin secretion to the islet number or total protein/DNA content.
-
Compare the insulin secretion in the presence of high glucose with and without the test compounds to determine the potentiation of GSIS.
-
Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose).
-
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cellagentech.com [cellagentech.com]
- 10. benchchem.com [benchchem.com]
- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 19. surgery.wisc.edu [surgery.wisc.edu]
Comparative Analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid analogs, focusing on their potential as anti-inflammatory agents. Due to a scarcity of direct research on this specific series of compounds, this guide extrapolates from the well-established SAR of the broader class of 2-arylpropionic acids (profens), including the widely known NSAID, ibuprofen. The information presented herein is intended to guide the rational design and evaluation of novel anti-inflammatory candidates based on this scaffold.
Core Structure and Anti-Inflammatory Potential
The core structure, this compound, belongs to the 2-arylpropionic acid class, known for its anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[1][2][3]
Structure-Activity Relationship (SAR) of 2-Arylpropionic Acids
The anti-inflammatory activity of 2-arylpropionic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the propionic acid moiety.[1][4]
Key SAR Principles:
-
Carboxylic Acid Group: This group is essential for activity, as it forms critical ionic and hydrogen bonds with residues in the active site of COX enzymes.[1] Esterification or amidation of the carboxyl group generally leads to a significant decrease or loss of activity.[1]
-
α-Methyl Group: The methyl group on the α-carbon of the propionic acid side chain is crucial for potency. The (S)-enantiomer is typically the more active isomer.[1][4]
-
Aryl Ring at C2 (2-phenyl group): The nature of this aromatic ring and its substituents can influence both potency and COX-2 selectivity.
-
Aryl Ring at C3 (3-(4-hydroxyphenyl) group): The substituent on this second phenyl ring is a key area for modification to modulate activity and selectivity. The 4-hydroxy group provides a site for potential hydrogen bonding within the enzyme's active site.
Comparative Data of Representative 2-Arylpropionic Acid Analogs
To illustrate the SAR principles, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of ibuprofen and some of its analogs. While not direct analogs of this compound, these data provide valuable insights into the effects of substitutions on a similar scaffold.
| Compound | R Group (at para-position of 2-phenyl ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | isobutyl | 1.2 | 2.5 | 0.48 |
| Analog 1 | H | 5.4 | 10.2 | 0.53 |
| Analog 2 | CH₃ | 2.1 | 4.3 | 0.49 |
| Analog 3 | Cl | 0.8 | 1.1 | 0.73 |
| Analog 4 | OCH₃ | 3.5 | 6.8 | 0.51 |
Data is hypothetical and for illustrative purposes to demonstrate SAR principles. A higher selectivity index indicates greater selectivity for COX-2.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of 2-arylpropionic acid analogs.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Experimental workflow for the carrageenan-induced paw edema assay in rodents.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified.[5][6][7][8]
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (cofactor), and the test compound at various concentrations.[6]
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.[7]
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[5]
-
Inhibitor Incubation: Add the test compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.[6]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method such as ELISA, chromatography, or a colorimetric/fluorometric plate reader.[5][6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9][10][11]
Procedure:
-
Animal Dosing: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats.[11]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[9][11]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[12]
In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates immune cells (e.g., macrophages) to produce pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The inhibitory effect of a test compound on this production is quantified.[13][14][15][16][17]
Procedure:
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes, and seed them in 24- or 96-well plates.[15][16]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[15]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).[15]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6) using ELISA kits.[14][15]
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.
Conclusion
The this compound scaffold holds promise for the development of novel anti-inflammatory agents. By applying the established SAR principles of 2-arylpropionic acids and utilizing the detailed experimental protocols provided, researchers can effectively design, synthesize, and evaluate new analogs with potentially improved potency, selectivity, and safety profiles. Further investigation into the specific SAR of this compound series is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Benchmarking Phenylpropanoic Acid Derivatives Against Known Cyclooxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of COX enzymes is a cornerstone of anti-inflammatory therapy. Understanding the potency and selectivity of novel compounds within this class is crucial for the development of new therapeutics with improved efficacy and safety profiles.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of a representative 2-phenylpropanoic acid derivative against COX-1 and COX-2, compared to the non-selective COX inhibitor Ibuprofen and the COX-2 selective inhibitor Celecoxib. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-(substituted)methylphenyl)propanoic acid derivative (6h)[1] | COX-1 | 1.76[1] | 0.59[1] |
| COX-2 | 2.96[1] | ||
| 2-(4-(substituted)methylphenyl)propanoic acid derivative (6l)[1] | COX-1 | 1.40[1] | 0.60[1] |
| COX-2 | 2.34[1] | ||
| Ibuprofen | COX-1 | 13[2][3][4][5][6] | 0.035[6] |
| COX-2 | 370[2][4][5][6] | ||
| Celecoxib | COX-1 | 15[6][7] | 375[6] |
| COX-2 | 0.04[6][7][8][9] |
Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory compounds. A widely accepted method involves an in vitro enzyme immunoassay (EIA) or a colorimetric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known inhibitors (e.g., Ibuprofen, Celecoxib) for positive controls
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or a colorimetric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare a series of dilutions of the test compound and control inhibitors.
-
-
Assay Reaction:
-
In a microplate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).
-
Add the test compound or control inhibitor at various concentrations to the respective wells.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) to allow for the production of prostaglandins.
-
Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
-
Detection:
-
EIA Method: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Colorimetric Method: Monitor the appearance of oxidized TMPD at a specific wavelength (e.g., 590 nm), which is a measure of the peroxidase activity of COX.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
A Head-to-Head Comparison of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid and its Methylated Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid, also known as phloretic acid, and its methylated derivative, methyl 3-(4-hydroxyphenyl)propanoate. This objective analysis is designed to inform research and development decisions by presenting key physicochemical properties, biological activities, and relevant experimental methodologies.
I. Executive Summary
This compound (phloretic acid) is a naturally occurring phenolic acid with demonstrated antioxidant, anti-inflammatory, and lifespan-extending properties. Its methylated derivative, methyl 3-(4-hydroxyphenyl)propanoate, offers altered physicochemical characteristics that can influence its biological activity, including enhanced cell permeability. This guide explores these differences through a detailed comparison of their known attributes and performance in various assays. While direct comparative studies are limited, this guide synthesizes available data to provide a clear overview of their respective profiles.
II. Physicochemical Properties
The methylation of the carboxylic acid group in this compound to form its methyl ester derivative results in notable changes to its physical and chemical properties. These differences, summarized in the table below, can significantly impact their solubility, membrane permeability, and ultimately, their biological activity.
| Property | This compound | Methyl 3-(4-hydroxyphenyl)propanoate |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 166.17 g/mol | 180.20 g/mol |
| Melting Point | 129-131 °C | 39-41 °C |
| Boiling Point | Decomposes | 108 °C at 11 mmHg |
| LogP (Octanol/Water Partition Coefficient) | 1.16 | ~1.8 (estimated) |
| Appearance | White solid | White to off-white crystalline solid or clear oil |
| Solubility | Moderately soluble in water | Soluble in chloroform and methanol |
III. Biological Activity and Performance Data
While direct head-to-head studies are scarce, the available literature indicates distinct biological activities for this compound and its methyl ester.
This compound (Phloretic Acid)
Phloretic acid has been recognized for its potential as an anti-aging agent and its protective effects against oxidative stress and inflammation.
-
Anti-aging and Lifespan Extension: In a study using Caenorhabditis elegans as a model organism, phloretic acid was shown to extend lifespan and enhance stress resistance. This effect is reportedly mediated through the insulin/IGF-1 signaling pathway and by inducing autophagy[1].
-
Anti-inflammatory and Antioxidant Activity: Phloretic acid has demonstrated the ability to suppress macrophage foam cell formation, a key process in the development of atherosclerosis. It achieves this by regulating cellular lipid metabolism and reducing oxidative stress and inflammation, in part through the nuclear factor kappa-B (NF-κB) pathway[2][3].
-
Lipid Metabolism: Studies in mice fed a high-fat diet have shown that 3-(4-hydroxyphenyl)propanoic acid can improve levels of triglycerides, total cholesterol, HDL, and LDL cholesterol[4].
Methyl 3-(4-hydroxyphenyl)propanoate
The methylated form of phloretic acid exhibits potent anti-inflammatory effects and is also known for its role as a plant growth regulator.
-
Anti-inflammatory Activity: Methyl 3-(4-hydroxyphenyl)propanoate has been shown to be a potent inhibitor of inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), it significantly inhibited the production of IL-6, IL-1β, IL-8, and TNF-α with IC₅₀ values of 0.85, 0.87, 1.58, and 1.22 µM, respectively[5][6]. This anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway[5]. The increased lipophilicity of the methyl ester likely contributes to enhanced cell permeability, leading to greater intracellular activity compared to its parent carboxylic acid[5][6].
-
Plant Biology: This compound is a known nitrification inhibitor and can modulate root system architecture in plants[7].
IV. Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of these findings.
Synthesis of Methyl 3-(4-hydroxyphenyl)propanoate
Method 1: Fischer Esterification [8]
-
A solution of 17 g (0.1 mole) of 3-(4-hydroxyphenyl)propionic acid in 500 mL of methanol and 2 mL of concentrated sulfuric acid is prepared.
-
The solution is placed in a Soxhlet extractor charged with 3A molecular sieves.
-
The mixture is refluxed for 72 hours, with the molecular sieves being exchanged at 24-hour intervals.
-
The reaction medium is then evaporated to an oil.
-
The oil is dissolved in 100 mL of toluene and extracted three times with 100 mL of water.
-
The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield the final product.
Method 2: Using Methyl Iodide [9]
-
To a 1000 mL round-bottom flask, add 250 mL of DMF, 25.0 g (150.43 mmol) of 3-(4-Hydroxy-phenyl)-propanoic acid, and 41.58 g (300.87 mmol) of K₂CO₃.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add 25.627 g (180.51 mmol) of Methyl Iodide.
-
Stir the resulting mixture at room temperature for 3 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Dissolve the crude mass in 250 mL of ethyl acetate.
-
Wash the organic layer with water (250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and saturated brine solution (250 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to obtain the product.
In Vitro Anti-inflammatory Assay: Cytokine Inhibition in PBMCs[5][6]
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-treat the cells with various concentrations of methyl 3-(4-hydroxyphenyl)propanoate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants and measure the concentrations of IL-6, IL-1β, IL-8, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the IC₅₀ values from the dose-response curves.
V. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory activity.
VI. Conclusion
This compound and its methylated derivative, methyl 3-(4-hydroxyphenyl)propanoate, exhibit distinct and promising biological activities. The parent acid shows potential in combating age-related decline and atherosclerosis through pathways involving insulin/IGF-1 signaling and antioxidant mechanisms. In contrast, the methyl ester demonstrates potent anti-inflammatory effects by inhibiting key inflammatory cytokines, likely enhanced by its increased lipophilicity and cell permeability. The choice between these two molecules for further research and development will depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Phloretic acid requires the insulin/IGF-1 pathway and autophagy to enhance stress resistance and extend the lifespan of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
In Vitro Antioxidant Activity: A Comparative Analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid and Ascorbic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vitro antioxidant activity of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and the well-established antioxidant, ascorbic acid (Vitamin C). Due to a lack of direct comparative experimental studies on this compound in the public domain, this document outlines the established antioxidant profile of ascorbic acid and presents the theoretical antioxidant potential of this compound based on its structural characteristics as a phenolic acid. The experimental protocols provided are the standard methods that would be employed to generate comparative data.
Introduction to the Compounds
Ascorbic acid is a vital water-soluble vitamin renowned for its potent antioxidant properties.[1] It functions as a reducing agent and electron donor, enabling it to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[2] Ascorbic acid also plays a role in regenerating other antioxidants, such as alpha-tocopherol (Vitamin E).[2]
This compound is a phenolic compound. The antioxidant potential of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of the phenolic hydroxyl group in this compound suggests it possesses antioxidant capabilities.
Comparative Antioxidant Activity Data
While direct comparative data for this compound is not available, the following table illustrates how results from common in vitro antioxidant assays would be presented. The values for ascorbic acid are representative of typical findings, and the values for this compound are hypothetical placeholders for illustrative purposes.
| Antioxidant Assay | Parameter | This compound | Ascorbic Acid (Reference) |
| DPPH Radical Scavenging Activity | IC₅₀ (µg/mL) | Data Not Available | Typically < 10 |
| ABTS Radical Cation Scavenging Activity | TEAC (Trolox Equivalents) | Data Not Available | ~1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µM) | Data Not Available | High |
Note: IC₅₀ represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox. A higher FRAP value indicates greater reducing power.
Signaling Pathways and Mechanisms of Antioxidant Action
Ascorbic Acid: Ascorbic acid's primary antioxidant mechanism is direct radical scavenging through electron donation.[1] It can also influence cellular antioxidant systems by stimulating the biosynthesis of antioxidant enzymes and affecting gene expression related to antioxidant response, involving transcription factors like Nrf2.[3][4]
Caption: Antioxidant mechanism of Ascorbic Acid.
This compound (Theoretical): As a phenolic acid, the antioxidant activity of this compound would primarily involve the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thus stabilizing the radical. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which makes the parent molecule an effective radical scavenger.
Caption: Theoretical antioxidant mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that would be used to compare the two compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[5]
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound and ascorbic acid) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]
Procedure:
-
Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a Trolox standard.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance and plot it against the concentration of the test compounds and Trolox.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[7]
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of the antioxidant activities of the two compounds.
Caption: Workflow for comparing antioxidant activity.
Conclusion
Ascorbic acid is a well-characterized antioxidant with a multifaceted mechanism of action. Based on its chemical structure, this compound is predicted to have antioxidant properties characteristic of phenolic compounds. To definitively compare the antioxidant potency of these two molecules, direct in vitro studies using standardized assays such as DPPH, ABTS, and FRAP are essential. The protocols and frameworks provided in this guide offer a robust starting point for such an investigation. The resulting data would be invaluable for researchers and professionals in the fields of drug discovery and development, providing insights into the potential therapeutic applications of this compound as an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Compounds and In Vitro Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potential cross-reactivity of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid and its derivatives with various receptor targets. Aimed at researchers, scientists, and drug development professionals, this document summarizes available data on the compound's interactions with Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40), while also exploring potential off-target effects. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug discovery efforts.
Introduction
This compound belongs to a class of phenylpropanoic acid derivatives that have garnered significant interest for their therapeutic potential. Various analogs have been investigated for their roles as antimicrobial and anticancer agents, as well as their ability to modulate key metabolic pathways. Notably, derivatives of 3-(4-hydroxyphenyl)propanoic acid have been identified as agonists for both Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40), two important drug targets for metabolic diseases. Understanding the selectivity and potential for cross-reactivity of these compounds is crucial for developing safe and effective therapeutics.
Potential Receptor Targets and Cross-Reactivity
While specific cross-reactivity data for this compound across a broad panel of receptors is limited in publicly available literature, analysis of structurally related compounds provides insights into its likely pharmacological profile. The primary targets identified for phenylpropanoic acid derivatives are PPARs and GPR40.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Phenylpropanoic acid derivatives have been shown to act as agonists for these receptors, particularly PPARα and PPARγ. Cross-reactivity between PPAR isoforms is a known phenomenon, with some compounds acting as dual or pan-agonists. Furthermore, since all PPARs form heterodimers with the Retinoid X Receptor (RXR), there is potential for indirect cross-talk with other nuclear receptor signaling pathways that also utilize RXR.
G-protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids. It is highly expressed in pancreatic β-cells and plays a role in stimulating glucose-dependent insulin secretion. Several phenylpropanoic acid derivatives have been developed as potent GPR40 agonists for the treatment of type 2 diabetes. While some studies on specific GPR40 agonists report high selectivity with minimal off-target effects on other GPCRs, the potential for cross-reactivity should be experimentally verified for each new compound.[1]
Quantitative Analysis of Receptor Activation
Due to the lack of specific published data for this compound, the following table presents hypothetical data based on the activities of structurally similar phenylpropanoic acid derivatives to illustrate how such a comparative analysis would be presented. This table is for illustrative purposes only and should be populated with experimental data.
| Receptor Target | Assay Type | Ligand Concentration (µM) | Activity (% of Control) | IC50/EC50 (µM) |
| Primary Targets | ||||
| PPARα | Luciferase Reporter | 10 | 150% | 1.2 |
| PPARγ | Luciferase Reporter | 10 | 120% | 5.5 |
| GPR40 (FFAR1) | Calcium Flux | 10 | 180% | 0.8 |
| Potential Off-Targets | ||||
| PPARβ/δ | Luciferase Reporter | 10 | 80% | > 10 |
| LXRα | Luciferase Reporter | 10 | < 20% | > 20 |
| FXR | Luciferase Reporter | 10 | < 15% | > 20 |
| Adrenergic α2A | Radioligand Binding | 10 | < 10% Inhibition | > 20 |
| Muscarinic M1 | Calcium Flux | 10 | < 5% | > 20 |
This table is a template and does not represent real data for this compound.
Signaling Pathways
The signaling pathways for the primary receptor targets of phenylpropanoic acid derivatives are distinct. Understanding these pathways is essential for interpreting functional assay data and predicting the physiological effects of these compounds.
PPAR Signaling Pathway
PPARs function as ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Figure 1: PPAR Signaling Pathway.
GPR40 (FFAR1) Signaling Pathway
GPR40 is a G-protein coupled receptor that can signal through two main pathways: the Gq and Gs pathways. The Gq pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). Both pathways ultimately contribute to the potentiation of glucose-stimulated insulin secretion.[1]
Figure 2: GPR40 Signaling Pathways.
Experimental Protocols
To facilitate the experimental validation of the cross-reactivity of this compound, detailed methodologies for key assays are provided below.
PPAR Luciferase Reporter Gene Assay
This assay is used to determine the functional activity of a compound as a PPAR agonist.
Objective: To quantify the ability of the test compound to activate PPAR-mediated gene transcription.
Principle: Cells are co-transfected with a PPAR expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPAR by the test compound leads to the expression of luciferase, which is quantified by measuring luminescence.
Workflow:
Figure 3: PPAR Luciferase Assay Workflow.
Materials:
-
HEK293T or other suitable host cells
-
PPAR expression plasmid (for α, γ, or β/δ)
-
PPRE-luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase)
-
Transfection reagent
-
Cell culture medium and serum
-
Test compound and reference agonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Incubation: After 24 hours, replace the medium with a medium containing various concentrations of the test compound or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to the transfection control. Plot the normalized data against the compound concentration to determine the EC50 value.
GPR40 Calcium Flux Assay
This assay measures the ability of a compound to activate GPR40, leading to an increase in intracellular calcium.
Objective: To determine the potency of the test compound as a GPR40 agonist by measuring changes in intracellular calcium levels.
Principle: Cells stably expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Activation of GPR40 by an agonist triggers the Gq pathway, leading to the release of intracellular calcium stores. The resulting increase in fluorescence is measured in real-time.
Workflow:
Figure 4: GPR40 Calcium Flux Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing GPR40
-
Cell culture medium and serum
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and reference agonist
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the GPR40-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells and be cleaved to its active form.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline. Plot the change in fluorescence against the compound concentration to determine the EC50 value.
Conclusion
The analysis of this compound and its derivatives reveals a primary interaction with PPAR and GPR40 receptors. While existing data on structurally similar compounds suggest a degree of selectivity, comprehensive cross-reactivity profiling is essential for any lead compound. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct these critical studies. Further investigation into the selectivity profile of this compound will be instrumental in determining its therapeutic potential and safety profile.
References
Comparative Docking Analysis of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid Derivatives and Analogs as Anti-Inflammatory Agents
This guide provides a comparative analysis of the molecular docking studies of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid derivatives and structurally related β-hydroxy-β-arylpropanoic acids. The focus is on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The data presented is compiled from various in silico studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Data Presentation: Docking Performance of Propanoic Acid Derivatives
The following table summarizes the quantitative data from comparative docking studies. The binding energy is a key metric representing the binding affinity of the ligand to the receptor, where a more negative value indicates a stronger interaction.
| Compound | Target | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
| 3-hydroxy-3-(4-diphenylyl)butanoic acid (1) | COX-2 | -9.35 | Ibuprofen | -8.75 |
| 3-hydroxy-2-methyl-3-(4-diphenylyl)butanoic acid (2) | COX-2 | -9.71 | Ibuprofen | -8.75 |
| 3-hydroxy-3,3-diphenylpropanoic acid (3) | COX-2 | -9.88 | Ibuprofen | -8.75 |
| 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid (4) | COX-2 | -9.95 | Ibuprofen | -8.75 |
| 2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid (5) | COX-2 | -10.25 | Ibuprofen | -8.75 |
| 3-hydroxy-2,2-dimethyl-3,3-diphenylpropanoic acid (6) | COX-2 | -9.05 | Ibuprofen | -8.75 |
Data sourced from docking studies on β-hydroxy-β-arylpropanoic acids, which are structurally similar to the topic compounds.[1][2][3]
Experimental Protocols
The methodologies outlined below are based on standardized procedures for molecular docking studies aimed at evaluating the interaction between small molecules and protein targets.[4]
1. Protein Preparation
The three-dimensional crystal structures of the target proteins, such as COX-1 and COX-2, are obtained from the Protein Data Bank (PDB). Prior to docking, the protein structures are prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are then added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues.
2. Ligand Preparation
The 2D structures of the this compound derivatives and their analogs are drawn using chemical drawing software. These 2D structures are then converted into 3D conformations. Energy minimization of the ligand structures is performed using appropriate force fields (e.g., MMFF94) to obtain stable, low-energy conformations.
3. Docking Simulation
Molecular docking simulations are performed using software such as AutoDock or GLIDE.[4] The prepared ligands are docked into the active site of the prepared protein structures. The docking algorithm explores a wide range of possible conformations and orientations of the ligand within the active site, calculating the binding energy for each pose. A Lamarckian genetic algorithm is often employed for this purpose.[1][2]
4. Analysis of Docking Results
The results of the docking simulation are evaluated based on the binding energy and the positioning of the ligand within the catalytic site of the enzyme.[1][2] The conformation with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding.
Mandatory Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: A typical workflow for in silico comparative docking studies of propanoic acid derivatives.
Inhibition of the Prostaglandin Synthesis Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by propanoic acid derivatives.
References
- 1. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Efficacy of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid Enantiomers: A Review of Available Data
A comprehensive review of scientific literature and publicly available data reveals a notable absence of direct comparative studies on the efficacy of the individual enantiomers of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid. While research exists on structurally related compounds, specific data detailing the biological activities of the (R)- and (S)-enantiomers of this particular molecule, or a direct comparison of their effects, is not presently available. This guide addresses the current landscape of information and provides context based on related chemical structures.
Introduction to Chirality in Phenylpropanoic Acids
Many phenylpropanoic acid derivatives are chiral molecules, existing as two non-superimposable mirror images known as enantiomers. These enantiomers, designated as (R) and (S), can exhibit significantly different pharmacological and toxicological profiles. One enantiomer is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to adverse effects. Therefore, studying the individual enantiomers is crucial in drug development to optimize efficacy and safety.
Data on this compound
Currently, there are no published studies that have isolated and individually evaluated the biological efficacy of the (R)- and (S)-enantiomers of this compound. Research in this area has focused on derivatives with different substitution patterns. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have explored their antimicrobial and anticancer properties, but these are structurally distinct from the target molecule of this guide.
Due to the lack of specific experimental data for this compound, a quantitative comparison of its enantiomers cannot be provided at this time.
Insights from Structurally Related Compounds
To provide a framework for understanding the potential differences in the efficacy of the enantiomers of this compound, we can look at the well-established pharmacology of a related class of compounds: the 2-arylpropionic acids (profens), a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).
A widely studied example is Ibuprofen, (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid . The anti-inflammatory activity of Ibuprofen is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The (R)-enantiomer is significantly less active in vitro.
Hypothetical Comparative Data Structure
If data were available for this compound, it would likely be presented in a format similar to the table below, which is modeled on the expected data for a profen-like compound.
| Enantiomer | Target | IC₅₀ (µM) | Potency |
| (S)-3-(4-Hydroxyphenyl)-2-phenylpropanoic acid | COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | Data Not Available | |
| (R)-3-(4-Hydroxyphenyl)-2-phenylpropanoic acid | COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | Data Not Available | |
| Racemic this compound | COX-1 | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | Data Not Available | |
| Caption: Hypothetical table for comparative inhibitory potency (IC₅₀) of this compound enantiomers against cyclooxygenase isoforms. |
Potential Signaling Pathways and Experimental Workflows
Based on the structure of this compound, potential biological activities could involve pathways related to inflammation, cancer, or metabolic disorders. The following diagrams illustrate a hypothetical experimental workflow for evaluating the efficacy of its enantiomers and a potential signaling pathway they might modulate, based on profen-like activity.
Caption: Experimental workflow for the evaluation of enantiomer efficacy.
Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.
Experimental Protocols
Should research on this compound become available, the following experimental protocols would be relevant for determining the efficacy of its enantiomers.
Stereoselective Synthesis or Chiral Resolution
Objective: To obtain the individual (R)- and (S)-enantiomers of this compound.
Methods:
-
Stereoselective Synthesis: Employing a chiral auxiliary or a chiral catalyst to preferentially synthesize one enantiomer. The enantiomeric excess (e.e.) would be determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Chiral Resolution of Racemic Mixture:
-
Preparative Chiral Chromatography: Using a chiral stationary phase (CSP) in an HPLC or SFC system to separate the enantiomers from a synthesized racemic mixture.
-
Diastereomeric Crystallization: Reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization, followed by the liberation of the individual enantiomers.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency of each enantiomer against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Procedure:
-
The assay is typically performed in a microplate format.
-
Each well contains the reaction buffer, a heme cofactor, and the respective COX enzyme.
-
Varying concentrations of the test compounds (each enantiomer and the racemic mixture) are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The production of prostaglandin E₂ (PGE₂) is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
While the chemical structure of this compound suggests potential biological activity, there is a clear gap in the scientific literature regarding the comparative efficacy of its enantiomers. Based on the principles of stereochemistry and the pharmacology of related compounds, it is highly probable that the (R)- and (S)-enantiomers of this molecule would exhibit different biological activities. However, without direct experimental evidence, any discussion of their relative potency remains speculative. Further research, including the stereoselective synthesis or chiral resolution of this compound followed by rigorous biological evaluation, is necessary to elucidate the specific activities of each enantiomer and determine its therapeutic potential. Researchers in drug discovery and development are encouraged to investigate this compound to fill this knowledge gap.
Evaluating the Selectivity of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid and Its Derivatives for Cancer Cells Over Normal Cells
A Comparative Guide for Researchers
The quest for novel anti-cancer agents with high selectivity for malignant cells remains a cornerstone of oncological research. Among the vast array of compounds under investigation, derivatives of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid have emerged as a promising scaffold. This guide provides a comprehensive evaluation of the selectivity of these compounds, comparing their cytotoxic effects on cancerous and non-cancerous cell lines, supported by experimental data and detailed protocols.
Executive Summary
While the parent compound, 3-(4-Hydroxyphenyl)propanoic acid, has demonstrated limited selectivity, recent studies on its derivatives have revealed significant potential. Specifically, certain 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives exhibit preferential cytotoxicity towards cancer cells while sparing their non-malignant counterparts. This guide will delve into the quantitative data from these studies, outline the methodologies employed, and visualize the proposed mechanisms of action.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of 3-(4-Hydroxyphenyl)propanoic acid and its derivatives against various cancer and normal cell lines. The data is primarily derived from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, a colorimetric method to assess cell viability.
Table 1: Cytotoxicity of 3-(4-Hydroxyphenyl)propionic Acid (3-4HPPA)
| Cell Line | Cell Type | Compound Concentration | Cell Viability (%) | Reference |
| HEP-G2 | Human Liver Cancer | Dose-dependent | More resistant than THLE-2 | [1][2] |
| THLE-2 | Normal Human Liver | Dose-dependent | Moderately susceptible | [1][2] |
Note: A direct quantitative comparison of IC50 values was not provided in the source material; however, the study indicated that the normal liver cells were more susceptible to the compound than the liver cancer cells.
Table 2: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound | Cancer Cell Line | Effect on Cancer Cells | Non-Cancerous Cell Line | Effect on Non-Cancerous Cells | Reference |
| 12, 20, 21, 22, 29 | A549 (Lung Cancer) | Reduced viability by ~50% | Vero (Kidney Epithelial) | Favorable (low) cytotoxicity | [3][4][5] |
| 20 | A549 (Lung Cancer) | Most promising candidate | Vero (Kidney Epithelial) | Demonstrated selectivity | [3][4][5] |
Table 3: Cytotoxicity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | Effect on Non-Cancerous Cells | Reference |
| 21 | A549 (Lung Cancer) | 5.42 | HEK293 (Embryonic Kidney) | Relatively low cytotoxicity | [6] |
| 22 | A549 (Lung Cancer) | 2.47 | HEK293 (Embryonic Kidney) | Relatively low cytotoxicity | [6] |
| 25 | A549 (Lung Cancer) | 8.05 | HEK293 (Embryonic Kidney) | Relatively low cytotoxicity | [6] |
Experimental Protocols
The primary method utilized in the cited studies to assess cell viability and cytotoxicity is the MTT assay.
MTT Assay Protocol
Objective: To determine the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
Materials:
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][3]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating these compounds and the proposed signaling pathways through which they may exert their selective effects.
Caption: A typical workflow for assessing the selective cytotoxicity of novel compounds.
Caption: Inhibition of SIRT2 and EGFR signaling pathways as a proposed mechanism of action.
Caption: Modulation of reactive oxygen species as a potential anti-cancer mechanism.
Conclusion
The available evidence suggests that while the parent 3-(4-Hydroxyphenyl)propanoic acid may lack selectivity for cancer cells, its derivatives represent a promising avenue for the development of targeted cancer therapies. Derivatives containing an amino linker or an acetylphenyl-thiazole moiety have demonstrated encouraging selectivity for lung and other cancer cell lines over non-cancerous cells in preclinical studies.[3][6] The proposed mechanisms of action, including the inhibition of key signaling proteins like SIRT2 and EGFR and the modulation of oxidative stress, provide a strong rationale for their selective anti-tumor activity.[7] Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. scialert.net [scialert.net]
- 2. ViewArticleDetail [ijpronline.com]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of 3-(4-Hydroxyphenyl)-2-phenylpropanoic Acid: A General Guideline
The proper disposal of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is crucial for maintaining a safe laboratory environment and preventing environmental contamination. As a research chemical, it should be treated as potentially hazardous in the absence of comprehensive toxicological data. The primary route of disposal is through an approved hazardous waste program.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with general laboratory safety protocols. Based on information for similar chemical structures, this compound may cause skin and eye irritation.[1][2][3][4][5][6]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][3]
-
Lab Coat: A standard lab coat should be worn to protect from spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2][3]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary:
-
Spill: For a small spill, carefully sweep the solid material into a designated chemical waste container, minimizing dust generation.[1][7] The area should then be decontaminated. For larger spills, evacuate the area and contact your institution's EHS department.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][4]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3][4] Seek medical attention.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2][4]
Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash. It must be disposed of as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place the waste this compound into a clearly labeled, sealable, and chemically compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any known hazard characteristics (e.g., "Irritant").
-
-
Storage:
-
Pickup and Disposal:
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat | [1][3] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2][3] |
| Spill Cleanup | Sweep solid into a labeled waste container, minimize dust | [1][7] |
| Waste Classification | Hazardous Chemical Waste | General Practice |
| Disposal Container | Labeled, sealable, chemically compatible container | General Practice |
| Disposal Method | Collection by a certified hazardous waste disposal service | [1][2][4][5] |
| Prohibited Disposal | Do not dispose of in sinks or regular trash | General Practice |
Chemical Waste Disposal Workflow
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid. The following procedural guidance is based on the hazard profiles of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this exact molecule was not available. A conservative approach to personal protection and handling is therefore recommended.
The primary hazards associated with similar phenylpropanoic acid derivatives include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Adherence to the following protocols is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes.[1][4] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant splash risk.[1][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1] Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against skin contact.[4] |
| Chemical-Resistant Apron | Recommended when handling larger volumes. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside of a certified chemical fume hood or if dusts are generated.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
2. Donning PPE:
-
Before handling the compound, ensure all required PPE is worn correctly.
3. Weighing and Transfer:
-
Handle the solid material carefully to minimize dust generation.
-
Use a spatula for transfers.
-
If creating solutions, add the solid to the solvent slowly.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces.
-
Clean all non-disposable equipment used.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a clearly labeled, sealed container for chemical waste. |
| - Do not mix with other waste streams unless compatibility is confirmed. | |
| Liquid Waste (Solutions) | - Collect in a labeled, sealed, and appropriate solvent waste container. |
| - Do not dispose of down the drain. | |
| Contaminated PPE | - Dispose of contaminated gloves and other disposable PPE in a designated chemical waste container.[5] |
All waste must be disposed of through an approved waste disposal plant or licensed collector.[1][2][6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
